1-Tritylimidazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDCTUDQYGYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347130 | |
| Record name | 1-Trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15469-97-3 | |
| Record name | Dechloroclotrimazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triphenylmethyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECHLOROCLOTRIMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35J4FD3HV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Tritylimidazole introduction for organic synthesis
An In-depth Technical Guide to 1-Tritylimidazole in Organic Synthesis
Introduction
This compound, a cornerstone in modern organic synthesis, serves as a pivotal intermediate and protecting group for the imidazole functional group. Characterized by the bulky triphenylmethyl (trityl) group attached to a nitrogen atom of the imidazole ring, this compound offers enhanced stability, reactivity, and solubility, making it an invaluable tool in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] The trityl group's unique properties, especially its steric bulk and acid lability, allow for the strategic and selective protection of the imidazole nitrogen in histidine and other imidazole-containing molecules, which is critical in peptide and medicinal chemistry.[3]
This technical guide provides a comprehensive overview of this compound, covering its synthesis, core features as a protecting group, key reactions, and deprotection protocols. Detailed experimental procedures, quantitative data, and process diagrams are presented to support researchers, scientists, and drug development professionals in its practical application.
Core Features of the N-Trityl Protecting Group
The trityl group is a widely utilized protecting group for the imidazole ring due to its distinct chemical properties that enable strategic manipulation during multi-step syntheses.[3]
-
Acid Lability : The bond between the nitrogen and the trityl group is highly susceptible to cleavage under mild acidic conditions.[3] This facile deprotection is driven by the formation of a stable trityl cation intermediate and can be achieved with reagents such as trifluoroacetic acid (TFA) or acetic acid.[3]
-
Stability : The trityl group is robust under basic and neutral conditions. This orthogonality to many other protecting groups allows for selective chemical transformations on other parts of a molecule without disturbing the protected imidazole.[3]
-
Steric Hindrance : The three bulky phenyl rings create significant steric hindrance around the protected nitrogen atom. This feature can influence the regioselectivity and reactivity of subsequent reactions on the imidazole ring or adjacent functional groups.[4]
Synthesis of this compound
The most common method for preparing this compound involves the direct N-alkylation of imidazole with triphenylmethyl chloride (trityl chloride) in the presence of a base.
| Reagent/Parameter | Value/Condition | Purpose | Reference |
| Starting Material | Imidazole | Source of the imidazole ring | [5] |
| Alkylating Agent | Triphenylmethyl chloride (TrCl) | Introduces the trityl group | [5] |
| Base | Sodium Hydride (NaH) | Deprotonates imidazole | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium | [5] |
| Temperature | Room Temperature | Reaction condition | [5] |
| Reaction Time | 18 hours | Duration for reaction completion | [5] |
| Yield | 83% | Efficiency of the reaction | [5] |
Experimental Protocol: Synthesis of this compound[5]
-
Preparation : Pre-wash sodium hydride (6.5 g, 161.6 mmol, 60% dispersion in mineral oil) with hexane to remove the mineral oil.
-
Reaction Setup : Add imidazole (10.0 g, 146.9 mmol) to the washed sodium hydride in N,N-dimethylformamide (DMF, 200 ml).
-
Addition of Reagent : To this mixture, add triphenylmethyl chloride (41.0 g, 146.9 mmol).
-
Reaction : Stir the reaction mixture at room temperature for 18 hours.
-
Work-up : Pour the mixture onto ice. Filter the solid precipitate that forms.
-
Extraction : Partition the collected solid between water and dichloromethane. Separate the organic phase.
-
Purification : Wash the organic phase with brine, dry it over sodium sulphate, and concentrate it in vacuo to yield this compound (37.8 g, 83%).
-
Characterization : The product can be characterized by 1H NMR (CDCl3) and Mass Spectrometry (ES) m/e 311 [M+H]+.[5]
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis: Preparation of Key Intermediates
This compound is not just a protected form of imidazole but also a versatile starting material for producing 4-substituted imidazoles. A prominent example is the synthesis of Nthis compound-4-carboxaldehyde, an important reagent for various pharmaceutical compounds.[6][7]
Synthesis of Nthis compound-4-carboxaldehyde
This synthesis proceeds via the Grignard reaction of N1-trityl-4-iodoimidazole followed by formylation.[6]
| Reagent/Parameter | Value/Condition | Purpose | Reference |
| Starting Material | N1-trityl-4-iodoimidazole | Trityl-protected iodoimidazole | [6] |
| Grignard Reagent | Ethylmagnesium Bromide (EtMgBr) | Forms the imidazole anion | [6] |
| Formylating Agent | N-formylpiperidine or DMF | Adds the formyl group | [6] |
| Reaction Time | < 1 hour | Rapid reaction completion | [6] |
| Purification | Flash Chromatography | Isolation of the pure product | [6] |
| Yield | 81% (with N-formylpiperidine) | Efficiency of the reaction | [6] |
| Yield | 77% (with DMF) | Efficiency of the reaction | [6] |
Experimental Protocol: Synthesis of Nthis compound-4-carboxaldehyde[6][8]
-
Anion Generation : React N1-trityl-4-iodoimidazole with Ethylmagnesium Bromide (EtMgBr) to generate the imidazo-4-yl anion.
-
Formylation : Add N-formylpiperidine (or Dimethylformamide) to the reaction mixture.
-
Reaction : Maintain the reaction for under 1 hour.
-
Quenching : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Purification : Purify the resulting product via flash chromatography to obtain Nthis compound-4-carboxaldehyde.
Caption: Synthesis of a key aldehyde intermediate.
Deprotection: Removal of the Trityl Group
The removal of the trityl group is a straightforward process accomplished under mild acidic conditions, regenerating the free imidazole ring. This step is crucial in the final stages of synthesizing the target molecule.[3]
| Reagent/Parameter | Value/Condition | Purpose | Reference |
| Starting Material | N-trityl imidazole derivative | The protected compound | [3] |
| Acidic Reagent | Trifluoroacetic acid (TFA) or 80% Acetic Acid | Cleaves the N-trityl bond | [3] |
| Solvent | Dichloromethane (DCM) | Reaction medium | [3] |
| Work-up | Saturated NaHCO3 wash | Neutralizes the acid | [3] |
General Experimental Protocol: Deprotection of N-Trityl Imidazole[3]
-
Dissolution : Dissolve the N-trityl imidazole derivative in dichloromethane (DCM).
-
Acidification : Add a solution of 1-5% (v/v) trifluoroacetic acid (TFA) in DCM or 80% aqueous acetic acid to the reaction.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Neutralization : Upon completion, wash the reaction mixture with a saturated sodium bicarbonate (NaHCO3) solution, followed by deionized water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it to obtain the deprotected imidazole compound.
Caption: The protection-deprotection logic in synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Triphenylmethyl)imidazole Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
The Trityl Group: A Strategic Guardian in 1-Tritylimidazole Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the precise control of molecular reactivity is paramount. The strategic use of protecting groups is a cornerstone of this control, enabling chemists to selectively mask and unmask reactive functional groups. Among the arsenal of protective moieties, the trityl (triphenylmethyl, Tr) group holds a significant position, especially in the chemistry of nitrogen-containing heterocycles. This technical guide provides a comprehensive exploration of the multifaceted role of the trityl group in 1-Tritylimidazole, a key building block and intermediate in the synthesis of a wide array of complex molecules.
The Pivotal Role of the Trityl Group: More Than Just a Bulky Protector
The attachment of the voluminous trityl group to the N-1 position of the imidazole ring in this compound is a deliberate and strategic choice that imparts a unique combination of properties to the molecule. These properties are instrumental in guiding the course of chemical reactions, ensuring selectivity, and enhancing the practicality of synthetic routes. The core functions of the trityl group in this context can be categorized as follows:
-
Steric Hindrance and Regiochemical Control: The most prominent feature of the trityl group is its sheer size. The three phenyl rings create a sterically congested environment around the N-1 nitrogen of the imidazole ring. This steric bulk is not merely a passive shield but an active director of reactivity. It effectively blocks access to the adjacent C-2 and C-5 positions of the imidazole ring, thereby directing incoming reagents, particularly organometallic bases, to the more accessible C-2 position for deprotonation (lithiation). This regioselective functionalization is a powerful tool for the synthesis of specifically substituted imidazoles, which are prevalent motifs in pharmaceuticals.
-
Acid-Labile Protection: The trityl group is renowned for its lability under acidic conditions. The stability of the triphenylmethyl cation, a resonance-stabilized carbocation, facilitates the facile cleavage of the N-Tr bond. This allows for the deprotection of the imidazole nitrogen under mild acidic conditions, often with high efficiency. This acid sensitivity is a key feature that allows for orthogonal protection strategies in multi-step syntheses, where other protecting groups stable to acid can remain intact.
-
Stability in Basic and Neutral Media: Complementing its acid lability, the trityl group exhibits excellent stability under basic and neutral conditions. This robustness makes this compound a versatile intermediate that can withstand a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents, without premature deprotection.
-
Enhanced Solubility and Crystallinity: The introduction of the large, lipophilic trityl group significantly increases the solubility of the imidazole moiety in common organic solvents. This is a practical advantage in many synthetic procedures, facilitating homogeneous reaction conditions. Furthermore, tritylated compounds, including this compound, often exhibit a higher tendency to crystallize, which can simplify purification by recrystallization.
Quantitative Data on the Trityl Group in Imidazole Protection
The selection of a protecting group is a data-driven decision. The following tables summarize key quantitative data related to the synthesis, deprotection, and physicochemical properties of this compound, providing a basis for comparison with other N-protecting strategies for imidazole.
Table 1: Synthesis and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synthesis Yield | 95.6% | [1] |
| Melting Point | 220-224 °C | [1] |
| Molecular Weight | 310.39 g/mol | [1] |
| Solubility (Water) | Insoluble | [1] |
| Solubility (Organic) | Soluble in DMSO (slightly, sonicated), Methanol (slightly, sonicated), DMF | [1] |
Table 2: Comparative Deprotection Conditions for N-Protected Imidazoles
| Protecting Group | Reagent(s) and Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| Trityl (Tr) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-4 hours | >90 | Common and efficient for acid-stable compounds. |
| Trityl (Tr) | 80% aqueous Acetic Acid | Varies | Good | Milder conditions, can be selective in the presence of more acid-labile groups. |
| Boc | NaBH4 in Ethanol at room temperature | Varies | 75-98 | Selective deprotection under reductive conditions. |
| Boc | 0.1 M HCl at 60 °C | 24 hours | Degradation | Demonstrates lability to strong acid and heat.[2] |
| Boc | 0.1 M NaOH at 60 °C | 24 hours | Degradation | Shows some base lability under heating.[2] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the synthesis of this compound, its deprotection, and a key reaction demonstrating the regiochemical control exerted by the trityl group.
Synthesis of this compound
Procedure:
Imidazole (880 g, 12.9 mol) is dissolved in 12 L of dimethylformamide (DMF) and the solution is cooled to below 0 °C. Triethylamine (1308 g, 12.9 mol) is added, and the reaction is maintained at this temperature for 30 minutes. A solution of triphenylchloromethane (3605.0 g, 12.9 mol) in 16 L of DMF is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction system is warmed to 15 °C and stirred for an additional 16 hours. Upon completion, the reaction mixture is poured into water, leading to the precipitation of a large amount of solid. The solid is collected by filtration, and the filter cake is washed with water, drained, and dried to yield N-trityl imidazole as a white solid (3835.1 g, 95.6% yield).[1]
Deprotection of this compound
Procedure using Trifluoroacetic Acid (TFA):
This compound (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To the stirred solution at room temperature, trifluoroacetic acid (TFA, 2.0 - 5.0 equivalents) is added dropwise. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours. Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude imidazole can be purified by column chromatography on silica gel or recrystallization.
Regioselective 2-Lithiation and Electrophilic Quench
This protocol illustrates the directing effect of the trityl group for functionalization at the C-2 position of the imidazole ring.
Procedure:
To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (n-BuLi, 1.1 equivalents) is added dropwise. The solution is stirred at -78 °C for 1 hour to ensure complete lithiation at the C-2 position. The desired electrophile (e.g., an alkyl halide, aldehyde, or ketone, 1.2 equivalents) is then added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting 2-substituted-1-tritylimidazole can be purified by column chromatography. The trityl group can then be removed under acidic conditions as described in the deprotection protocol to yield the 2-substituted imidazole.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Conclusion
The trityl group in this compound is far more than a simple placeholder. It is a powerful and versatile tool that provides chemists with a high degree of control over the reactivity of the imidazole ring. Its large steric profile is instrumental in directing reactions to specific positions, while its predictable acid lability allows for its timely removal. The stability of this compound under a broad range of other conditions, coupled with its favorable physical properties, solidifies its status as a valuable intermediate in the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the role of the trityl group is essential for the rational design of efficient and selective synthetic strategies.
References
1-Tritylimidazole as a Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trityl (triphenylmethyl, Trt) group is a sterically demanding and acid-labile protecting group widely employed in organic synthesis, particularly in the protection of the imidazole moiety of histidine and other imidazole-containing compounds. Its strategic application is crucial in the multi-step synthesis of complex molecules such as peptides and oligonucleotides. This guide provides a comprehensive overview of 1-tritylimidazole, detailing its properties, synthesis, and the experimental protocols for its introduction and removal. Emphasis is placed on quantitative data, stability under various conditions, and its role in orthogonal protection strategies, providing researchers and drug development professionals with a thorough understanding of its practical application.
Core Concepts of the Trityl Protecting Group
The utility of the trityl group for the protection of imidazole nitrogens stems from a combination of its unique structural and chemical properties:
-
Acid Lability: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions. This is driven by the formation of the stable triphenylmethyl cation.[1] This allows for selective deprotection in the presence of other protecting groups that are stable to acid.
-
Stability in Basic and Neutral Conditions: The trityl group is robust in neutral and basic environments, making it compatible with a wide range of reaction conditions and orthogonal to many other protecting groups.[1]
-
Steric Hindrance: The three bulky phenyl rings of the trityl group provide significant steric shielding of the protected imidazole nitrogen. This steric bulk can influence the reactivity of the imidazole ring and neighboring functional groups.[1]
The lability of the trityl group can be modulated by introducing electron-donating or electron-withdrawing substituents on the phenyl rings. For instance, the 4,4'-dimethoxytrityl (DMT) group is significantly more acid-labile than the parent trityl group and is extensively used in oligonucleotide synthesis.[2]
Synthesis of this compound
This compound can be synthesized through the reaction of imidazole with trityl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask.
-
Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography.
Introduction of the this compound Protecting Group
The N-tritylation of imidazole-containing substrates follows a similar procedure to the synthesis of this compound itself.
Experimental Protocol: N-Tritylation of an Imidazole Derivative
Materials:
-
Imidazole-containing substrate
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the imidazole-containing substrate (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution.
-
Add trityl chloride (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-tritylated product.
Removal of the this compound Protecting Group
The removal of the trityl group is most commonly achieved through acid-catalyzed hydrolysis.
Experimental Protocol: Acid-Catalyzed Deprotection of N-Tritylimidazole
Materials:
-
N-tritylimidazole derivative
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tritylimidazole derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the deprotected imidazole derivative.
Quantitative Data
The efficiency of the introduction and removal of the this compound protecting group is highly dependent on the substrate and reaction conditions. The following tables summarize representative quantitative data.
| Substrate | Protecting Reagent | Base | Solvent | Time | Yield (%) | Reference |
| Imidazole | Trityl Chloride | Triethylamine | DMF | 12-24 h | >90 | [1] |
| Histidine Derivative | Trityl Chloride | DIPEA | DCM | 12 h | 85-95 | [2] |
| 4(5)-Iodoimidazole | Trityl Chloride | Et3N | DMF | - | High | [3] |
| Substrate | Deprotecting Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Tritylimidazole Derivative | 1-5% TFA in DCM | DCM | Room Temp. | 1-2 h | >90 | [1] |
| N-Tritylimidazole Derivative | 80% Acetic Acid | Water/Acetic Acid | Room Temp. | 1-2 h | >90 | [1] |
| 5'-DMT-oligonucleotide | 80% Acetic Acid | Water/Acetic Acid | Room Temp. | 20-30 min | High | [1] |
| Peptide on 2-chlorotrityl resin | 1% TFA in DCM | DCM | Room Temp. | 30 min - 2 h | High | [2] |
Stability and Orthogonal Protecting Group Strategies
The N-trityl group's stability profile makes it a valuable component in orthogonal protecting group strategies, particularly in solid-phase peptide synthesis (SPPS).[4] It is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used for the protection of α-amino groups.[4]
The trityl group can be selectively cleaved under mild acidic conditions that leave other acid-labile groups, such as tert-butyl (tBu) ethers and esters, intact.[5] This orthogonality allows for the selective deprotection of the imidazole side chain of histidine for further modification while the peptide remains attached to the resin and other protecting groups are preserved.
For instance, in the synthesis of a complex peptide, the α-amino group can be protected with Fmoc, the side chains of aspartic acid and glutamic acid with tBu, and the imidazole of histidine with Trt. The Fmoc group can be removed with piperidine, the Trt group with dilute TFA, and finally, the tBu groups and cleavage from the resin can be achieved with a stronger TFA cocktail.
Visualization of Key Processes
Workflow for Protection and Deprotection of Imidazole
Caption: General workflow for the protection and deprotection of an imidazole moiety using a trityl group.
Mechanism of Acid-Catalyzed Deprotection
Caption: Simplified mechanism of the acid-catalyzed cleavage of the N-trityl group from imidazole.
Orthogonal Protecting Group Strategy in Peptide Synthesis
Caption: An example of an orthogonal protecting group strategy in solid-phase peptide synthesis.
Applications in Drug Development
The use of this compound as a protecting group is integral to the synthesis of a wide array of pharmaceutical compounds. Its application in peptide synthesis allows for the precise construction of complex peptide-based drugs.[4] Furthermore, this compound-4-carboxaldehyde is a key intermediate in the synthesis of various substituted imidazoles, which are important scaffolds in medicinal chemistry.[3][6][7][8][9] The ability to selectively protect the imidazole moiety is crucial for the synthesis of histamine receptor antagonists and other imidazole-containing therapeutics.
Conclusion
This compound is a versatile and indispensable protecting group in modern organic synthesis. Its well-defined properties of acid lability and stability to basic and neutral conditions, combined with its steric bulk, provide chemists with a powerful tool for the selective protection of the imidazole functionality. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for researchers, scientists, and drug development professionals to effectively utilize this compound in the synthesis of complex and biologically active molecules. The strategic implementation of the trityl group within orthogonal protection schemes will continue to be a cornerstone of efficient and successful synthetic endeavors in the pharmaceutical and biotechnology industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. wiche.edu [wiche.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-Trityl-1H-imidazole-4-carbaldehyde | 4-Formyl-1-tritylimidazole | Imidazoles | Ambeed.com [ambeed.com]
- 9. medchemexpress.com [medchemexpress.com]
The Steric Influence of the 1-Tritylimidazole Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-tritylimidazole group, a bulky N-substituted imidazole derivative, plays a pivotal role in modern organic synthesis and medicinal chemistry. The triphenylmethyl (trityl) group, with its three phenyl rings, imparts significant steric hindrance, profoundly influencing the reactivity, selectivity, and pharmacological activity of the imidazole moiety. This technical guide provides a comprehensive overview of the steric effects of the this compound group, detailing its synthesis, impact on chemical reactions, and applications in drug design and development. Quantitative data are summarized in structured tables, and key experimental protocols are provided to facilitate practical application in the laboratory.
Core Concepts: Steric Hindrance of the this compound Group
The primary characteristic of the this compound group is the substantial steric bulk conferred by the trityl moiety. This steric hindrance arises from the spatial arrangement of the three phenyl rings attached to the nitrogen atom of the imidazole ring. This bulkiness has several important consequences:
-
As a Protecting Group: The trityl group serves as an effective protecting group for the imidazole nitrogen. Its large size shields the nitrogen from participating in unwanted side reactions.[1] It is stable under basic and neutral conditions, allowing for selective manipulations at other parts of a molecule.[1] The N-trityl bond is, however, labile under acidic conditions, permitting its removal when desired.[1]
-
Modulation of Reactivity: The steric bulk of the trityl group can significantly decrease the rate of reactions involving the imidazole ring by sterically hindering the approach of reactants. This effect is crucial in controlling the regioselectivity of certain reactions.
-
Influence on Biological Activity: In medicinal chemistry, the introduction of a bulky trityl group can drastically alter the binding affinity and selectivity of a molecule for its biological target. This can be exploited in drug design to optimize pharmacokinetic and pharmacodynamic properties.
Quantitative Analysis of Steric and Electronic Effects
While a definitive crystal structure for this compound with readily available bond lengths and angles is not found in the searched literature, analysis of related structures and computational estimations can provide insights into its geometry. The steric and electronic parameters of the trityl group and its derivatives are crucial for understanding their reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈N₂ | [2] |
| Molecular Weight | 310.40 g/mol | [3] |
| Melting Point | 220-224 °C | |
| XLogP3-AA | 5.1 | [2] |
Table 2: Relative Rates of Acid-Catalyzed Deprotection of Trityl Ethers
This table illustrates the electronic effect of substituents on the trityl group, which complements its steric properties by influencing the stability of the trityl cation intermediate formed during cleavage.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (in 80% Acetic Acid) |
| Trityl | Tr | 1 (48 hours) |
| Monomethoxytrityl | MMTr | ~10 (2 hours) |
| Dimethoxytrityl | DMTr | ~100 (15 minutes) |
| Trimethoxytrityl | TMTr | ~1000 (1 minute) |
Data adapted from a study on the hydrolysis of trityl-protected uridine derivatives.
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of this compound, as well as a general protocol for assessing its impact on receptor binding, are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the N-tritylation of imidazole using trityl chloride.
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Dissolve imidazole (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Deprotection of this compound
This protocol outlines the removal of the trityl group under acidic conditions.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected imidazole derivative.
Protocol 3: General Competitive Radioligand Binding Assay
This protocol provides a general framework to assess the steric effect of the this compound group on receptor binding affinity.
Materials:
-
Cell membranes or purified receptors of interest.
-
A suitable radioligand with known affinity for the receptor.
-
Unlabeled this compound derivative (test compound).
-
Unlabeled imidazole or a non-tritylated analog (control compound).
-
A known high-affinity ligand for the receptor (for determining non-specific binding).
-
Assay buffer.
-
Wash buffer.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test and control compounds. Prepare the radioligand and receptor membrane suspension at the desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor (test or control compound at various concentrations), the radioligand, and the membrane/receptor suspension to each well. Include wells for total binding (no competitor) and non-specific binding (high concentration of a known ligand).
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Steric Hindrance and Reaction Pathways
Graphviz diagrams are employed to visualize the logical relationships in the synthesis and deprotection of this compound, as well as its influence on reaction pathways.
References
1-Tritylimidazole Derivatives: A Technical Guide to Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tritylimidazole derivatives, a class of compounds with significant potential in medicinal chemistry. The bulky trityl group imparts unique properties to the imidazole core, leading to a range of biological activities. This document covers the synthesis, potential therapeutic applications, and mechanisms of action of these derivatives. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of available quantitative data. Key signaling pathways associated with the therapeutic targets of this compound derivatives are also visualized to facilitate a deeper understanding of their pharmacological effects.
Introduction
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine and the purine bases of DNA.[1] The versatility of the imidazole ring, with its ability to act as a proton donor and acceptor and to coordinate with metal ions, has made it a privileged structure in drug discovery.[2] The introduction of a trityl (triphenylmethyl) group at the N-1 position of the imidazole ring yields this compound derivatives. The bulky and lipophilic trityl group can significantly influence the physicochemical properties and biological activity of the parent imidazole, often enhancing its therapeutic potential.[3]
One of the most well-known this compound derivatives is clotrimazole, a broad-spectrum antifungal agent.[4][5] This has spurred further research into other derivatives for a variety of therapeutic areas, including cancer and inflammatory diseases. This guide will delve into the synthetic methodologies for preparing these compounds and explore their current and potential applications in drug development.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves the N-alkylation of imidazole with a trityl halide or a related precursor. The bulky nature of the trityl group can present steric challenges, requiring careful selection of reaction conditions.
General Synthesis of this compound
A common method for the synthesis of the parent this compound involves the reaction of imidazole with triphenylmethyl chloride (trityl chloride) in the presence of a base.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3660577A - N-trityl-imidazoles as antifungal agents - Google Patents [patents.google.com]
- 5. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
In-Depth Technical Guide to 1-Tritylimidazole: Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tritylimidazole, a key intermediate in organic synthesis, is a derivative of imidazole featuring a bulky trityl (triphenylmethyl) protecting group attached to one of the nitrogen atoms. This substitution enhances the compound's stability and modulates its reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and detailed experimental protocols for the synthesis and characterization of this compound.
Core Properties
The basic physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application in synthesis, and purification.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈N₂ | [1] |
| Molecular Weight | 310.4 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 220-224 °C | [2] |
| Solubility | Insoluble in water. Slightly soluble in DMSO and Methanol with sonication. | [2] |
| Stability | Stable under standard conditions. |
Molecular Structure and Crystallography
The molecular structure of this compound is characterized by the planar imidazole ring and the three-dimensional, propeller-like conformation of the trityl group. The attachment of the bulky trityl group to the nitrogen of the imidazole ring sterically hinders the nitrogen atom and influences the electronic properties of the heterocyclic ring.
Crystal Structure
The crystal structure of this compound has been determined as part of a complex with iron(II). The crystallographic data for the this compound ligand within this complex provides insight into its solid-state conformation.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Triclinic | [3] |
| Space Group | P-1 | [3] |
| a | 13.342(7) Å | [3] |
| b | 13.5131(7) Å | [3] |
| c | 13.7025(7) Å | [3] |
| α | 90° | [3] |
| β | 90° | [3] |
| γ | 90° | [3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of imidazole with triphenylmethyl chloride in the presence of a base.[2]
-
Preparation of Reactants : To a solution of imidazole (10.0 g, 146.9 mmol) in 200 mL of dimethylformamide (DMF), add sodium hydride (6.5 g of a 60% dispersion in mineral oil, 161.6 mmol), pre-washed with hexane.
-
Reaction : To the stirring suspension, add triphenylmethyl chloride (41.0 g, 146.9 mmol).
-
Incubation : Stir the reaction mixture at room temperature for 18 hours.
-
Quenching and Precipitation : Pour the reaction mixture onto ice. A solid precipitate will form.
-
Filtration : Collect the precipitate by filtration.
-
Extraction : Partition the solid between water and dichloromethane.
-
Washing and Drying : Wash the organic phase with brine, and then dry it over anhydrous sodium sulphate.
-
Isolation : Concentrate the organic phase in vacuo to yield this compound. The reported yield is approximately 83%.[2]
Characterization Protocols
-
¹H NMR Spectroscopy :
-
Sample Preparation : Dissolve a small amount of this compound in deuterated chloroform (CDCl₃).
-
Instrument : Bruker AC-300 (300 MHz) or equivalent.
-
Internal Standard : Tetramethylsilane (TMS).
-
Expected Chemical Shifts : A multiplet in the range of δ 7.03-7.42 ppm is observed for the protons of the imidazole and trityl groups.[2] A more detailed assignment would show distinct signals for the imidazole protons and the phenyl protons of the trityl group.
-
-
¹³C NMR Spectroscopy :
-
Sample Preparation : Dissolve the sample in a suitable deuterated solvent such as DMSO-d₆.
-
Instrument : A 100 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts : Resonances are expected for the carbons of the imidazole ring and the distinct carbons of the phenyl groups of the trityl substituent.
-
-
Sample Preparation : The spectrum can be obtained using a KBr pellet or as a neat solid with an ATR-FTIR spectrometer.
-
Instrument : Perkin-Elmer FTIR spectrometer or equivalent.
-
Expected Absorptions :
-
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations of the aromatic rings (imidazole and phenyl) typically appear in the 1600-1450 cm⁻¹ region.
-
C-N stretching vibrations will also be present.
-
-
Ionization Method : Electrospray Ionization (ESI) is a suitable method.[2]
-
Expected Fragmentation : The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 311.[2] The primary fragmentation pathway would likely involve the loss of the trityl group, leading to a significant fragment ion corresponding to the trityl cation.
Logical Relationships in Characterization
The following diagram illustrates the logical workflow for the structural elucidation and purity assessment of a synthesized batch of this compound.
Conclusion
This technical guide has provided a detailed overview of the core properties, structure, and experimental methodologies related to this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, facilitating the effective use and further investigation of this important chemical intermediate.
References
The Dual Nature of 1-Tritylimidazole: A Technical Guide to the Reactivity of its Imidazole Core
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the reactivity of the imidazole core within the 1-Tritylimidazole molecule, a compound of significant interest to researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's electronic and steric properties, which dictate its reaction pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms.
The strategic placement of a bulky trityl (triphenylmethyl) group at the N-1 position of the imidazole ring profoundly influences its chemical behavior. This guide details how this steric hindrance directs reactions to specific positions and how the electronic nature of the imidazole ring is modulated, creating a versatile building block in organic synthesis.
Key Insights into the Reactivity of this compound
The reactivity of the this compound core is characterized by two primary modes of transformation: metallation at the C2 position and electrophilic substitution, which predominantly occurs at the C4 and C5 positions.
1. Metallation and Subsequent Functionalization at C2:
The proton at the C2 position of the imidazole ring is the most acidic, a feature that is exploited for regioselective functionalization. Treatment of this compound with a strong base, such as n-butyllithium, leads to the formation of 2-lithio-1-(triphenylmethyl)imidazole. This highly reactive intermediate can then be quenched with a diverse array of electrophiles to introduce a wide range of substituents at the C2 position. A modern flow chemistry approach has been shown to be particularly efficient for this transformation, offering rapid reaction times and high yields.
2. Electrophilic Aromatic Substitution at C4/C5:
While the imidazole ring is electron-rich and generally reactive towards electrophiles, the bulky trityl group sterically hinders the C2 position. Consequently, electrophilic attack is directed to the C4 and C5 positions. Bromination of this compound, for instance, yields primarily 4-bromo-1-tritylimidazole, with a smaller amount of the 5-bromo isomer, highlighting this regioselectivity.
Due to the potential for the Lewis acid catalysts typically employed in Friedel-Crafts reactions to complex with the basic nitrogen atoms of the imidazole ring, which can lead to deactivation or deprotection, these reactions are less commonly reported for this compound. Similarly, nitration and sulfonation, which require harsh acidic conditions, can lead to the removal of the acid-labile trityl group, complicating the desired substitution on the imidazole core.
Synthesis and Deprotection
The guide provides a detailed, high-yield protocol for the synthesis of this compound from imidazole and trityl chloride. Furthermore, it addresses the crucial step of deprotection, as the trityl group often serves as a temporary protecting group. Acidic conditions, such as treatment with trifluoroacetic acid or acetic acid in methanol, are effective for the removal of the trityl group, liberating the functionalized imidazole.
Quantitative Data Summary
The following tables summarize the yields for the key reactions discussed in this guide, providing a quantitative overview for researchers planning synthetic routes.
| Reaction | Reagents | Product | Yield (%) | Reference |
| Synthesis | Imidazole, Trityl Chloride, Triethylamine | This compound | 95 | [1] |
| Bromination | This compound, Bromine | 4-Bromo-1-tritylimidazole | 75 (with ~10% 5-bromo isomer) | [2] |
| Electrophile | Product (at C2 position) | Yield (%) | Reference |
| Methyl iodide | 2-Methyl-1-tritylimidazole | 94 | [3][4] |
| Ethyl iodide | 2-Ethyl-1-tritylimidazole | 85 | [3][4] |
| Allyl bromide | 2-Allyl-1-tritylimidazole | 82 | [3][4] |
| Benzyl bromide | 2-Benzyl-1-tritylimidazole | 75 | [3][4] |
| Benzaldehyde | Phenyl(1-(triphenylmethyl)-1H-imidazol-2-yl)methanol | 60 | [3][4] |
| Iodine | 2-Iodo-1-tritylimidazole | 65 | [1] |
| N-fluorobenzenesulfonimide (NFSI) | 2-Fluoro-1-tritylimidazole | 40 | [3][4] |
| Deprotection Method | Substrate | Product | Yield (%) | Reference |
| Acetic Acid in Methanol | 2-Iodo-1-tritylimidazole | 2-Iodoimidazole | Not specified | [1] |
| Trifluoroacetic Acid | L-His(Trt)-OMe | L-His-OMe | Not specified | [2] |
Experimental Protocols
Synthesis of this compound: To a vigorously stirred mixture of imidazole (34 g, 0.5 mol) and trityl chloride (140 g, 0.5 mol) in 500 mL of dichloromethane at 0°C, triethylamine (70 mL, 0.5 mol) is added via a dropping funnel over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting white suspension is dissolved by adding 200 mL of water. The dichloromethane is removed in vacuo to yield an off-white slurry in water. The slurry is filtered and dried to form a white cake. The crude product is recrystallized from ethanol to yield this compound as white, needle-like crystals (147 g, 95% yield).[1]
General Procedure for Lithiation and Electrophilic Quench of this compound (Batch): this compound (0.5 g, 1.67 mmol) is dissolved in 10 mL of anhydrous THF in a dry flask under a nitrogen atmosphere and cooled to -78°C. A solution of n-butyllithium (1.6 M, 1.1 mL, 1.75 mmol, 1.05 equiv) is added dropwise. The reaction mixture is stirred at this temperature for 10 minutes and then warmed to -10°C for 30 minutes, during which the solution turns red. The desired electrophile is then added to quench the lithiated intermediate.[1]
Deprotection of C2-Substituted this compound: 100 mg of the 2-substituted-1-tritylimidazole is dissolved in 5 mL of methanol in a sealed vial. 0.25 mL of glacial acetic acid is added, and the reaction is heated at 60°C for 12 hours. After cooling to room temperature, the volatile components are removed under reduced pressure to yield the deprotected 2-substituted imidazole.[1]
Visualizing Reaction Pathways
To further clarify the reactivity of this compound, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.
This technical guide serves as a critical resource for chemists, offering a detailed roadmap for the strategic use of this compound in the synthesis of complex molecules and novel therapeutic agents. The presented data and protocols are intended to facilitate reproducible and efficient research in this important area of organic chemistry.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
1-Tritylimidazole: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, integral to a multitude of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics.[1][2] Among the various derivatives of imidazole, 1-tritylimidazole has emerged as a particularly valuable building block. The bulky trityl (triphenylmethyl) group not only serves as a robust protecting group for the imidazole nitrogen but also imparts unique steric and electronic properties that can be strategically exploited in multi-step syntheses.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its application in the construction of complex medicinal compounds.
Core Properties of this compound
This compound is a white to light yellow crystalline powder, characterized by its high stability under neutral and basic conditions.[3] This stability, coupled with the trityl group's lability in acidic environments, allows for selective deprotection, a crucial feature in complex synthetic routes.[4]
| Property | Value | Reference |
| Molecular Formula | C22H18N2 | [3] |
| Molecular Weight | 310.4 g/mol | [3] |
| Melting Point | 220 - 224 °C | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Insoluble in water | [5] |
| CAS Number | 15469-97-3 | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of imidazole with trityl chloride in the presence of a base. Two common protocols are detailed below.
Protocol 1: Synthesis using Sodium Hydride
This protocol utilizes the strong base sodium hydride to deprotonate imidazole, followed by nucleophilic substitution with triphenylmethyl chloride.
Experimental Protocol:
-
To a solution of imidazole (10.0 g, 146.9 mmol) in 200 ml of dimethylformamide (DMF), add sodium hydride (6.5 g, 161.6 mmol, 60% dispersion in mineral oil, pre-washed with hexane).
-
Add triphenylmethyl chloride (41.0 g, 146.9 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the mixture onto ice to precipitate the product.
-
Filter the solid precipitate and partition it between water and dichloromethane.
-
Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the final product.[6]
| Reactant | Moles | Mass/Volume | Yield (%) |
| Imidazole | 146.9 mmol | 10.0 g | 83 |
| Sodium Hydride | 161.6 mmol | 6.5 g | |
| Triphenylmethyl chloride | 146.9 mmol | 41.0 g | |
| DMF | - | 200 ml |
Protocol 2: Synthesis using Triethylamine
This method employs a milder organic base, triethylamine, and offers a high yield.
Experimental Protocol:
-
Dissolve imidazole (880 g, 12.9 mol) in 12 L of DMF and cool the solution to below 0°C.
-
Add triethylamine (1308 g, 12.9 mol) and maintain the reaction for 30 minutes.
-
Slowly add a DMF solution of triphenylchloromethane (3605.0 g, 12.9 mol in 16 L of DMF) dropwise at 0°C.
-
After the addition is complete, warm the reaction system to 15°C and continue stirring for 16 hours.
-
Pour the reaction mixture into water to precipitate the solid product.
-
Collect the solid by filtration, wash the filter cake with water, drain, and dry to afford N-trityl imidazole.[5]
| Reactant | Moles | Mass/Volume | Yield (%) |
| Imidazole | 12.9 mol | 880 g | 95.6 |
| Triethylamine | 12.9 mol | 1308 g | |
| Triphenylchloromethane | 12.9 mol | 3605.0 g | |
| DMF | - | 28 L |
Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including antifungal agents, histamine receptor antagonists, and kinase inhibitors.[3][7]
Synthesis of Clotrimazole
Clotrimazole, a widely used antifungal medication, can be synthesized using a derivative of this compound. The synthesis involves the reaction of 2-chlorotriphenylmethylchloride with imidazole in the presence of triethylamine.[8]
Experimental Workflow for Clotrimazole Synthesis:
Caption: Synthetic pathway for Clotrimazole.
Role in the Synthesis of Kinase and Histamine Receptor Modulators
The imidazole core is a key pharmacophore in many kinase inhibitors and histamine receptor antagonists. This compound and its derivatives, such as 1-trityl-1H-imidazole-4-carbaldehyde, provide a versatile platform for the synthesis of these complex molecules.[7][9] The trityl group allows for regioselective functionalization of the imidazole ring, enabling the introduction of various substituents to modulate biological activity.
Signaling Pathways Modulated by Imidazole-Containing Drugs
Many drugs derived from imidazole building blocks target specific signaling pathways involved in disease. Two prominent examples are the p38 MAPK pathway, often targeted by anti-inflammatory agents, and the histamine receptor signaling pathway, modulated by antihistamines.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key regulator of inflammatory responses.[10] Imidazole-containing compounds have been developed as inhibitors of p38 MAPK for the treatment of inflammatory diseases.
p38 MAPK Signaling Pathway Diagram:
Caption: Overview of the p38 MAPK signaling cascade.
Histamine Receptor Signaling Pathway
Histamine receptors, particularly H1 and H3 receptors, are G-protein coupled receptors that mediate a variety of physiological responses.[1] Antagonists of these receptors, often containing an imidazole scaffold, are used to treat allergies and other conditions.
Histamine H3 Receptor Signaling Pathway Diagram:
Caption: Simplified Histamine H3 receptor signaling.
Conclusion
This compound is a cornerstone building block in medicinal chemistry, offering a unique combination of stability, reactivity, and steric influence. Its utility in the synthesis of diverse and complex bioactive molecules is well-established. A thorough understanding of its properties, synthetic routes, and applications, as outlined in this guide, is essential for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. The strategic use of this compound will undoubtedly continue to fuel innovation in drug design for years to come.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Analysis of 1-Tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-Tritylimidazole, a molecule of significant interest in organic synthesis and medicinal chemistry.[1] The document focuses on the theoretical and computational approaches used to elucidate its structural, spectroscopic, and electronic properties. By integrating experimental data with computational modeling, researchers can gain a profound understanding of the molecule's behavior, which is crucial for applications in drug design and materials science.
Synthesis and Molecular Structure
This compound is synthesized as a stable compound, valuable for various pharmaceutical and agrochemical applications due to its reactivity and ability to enhance solubility in reactions.[1] The trityl group (triphenylmethyl) is a bulky protective group that influences the molecule's steric and electronic properties.
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of this compound is detailed below.[2]
Materials:
-
Imidazole (10.0 g, 146.9 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 6.5 g, 161.6 mmol)
-
Triphenylmethylchloride (41.0 g, 146.9 mmol)
-
Dimethylformamide (DMF) (200 ml)
-
Hexane (for washing sodium hydride)
-
Dichloromethane
-
Brine
-
Sodium sulphate
-
Ice
Procedure:
-
Pre-wash the sodium hydride with hexane to remove the mineral oil.
-
Add the washed sodium hydride to a solution of imidazole in 200 ml of DMF.
-
To this mixture, add triphenylmethylchloride.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the mixture onto ice to precipitate the solid product.
-
Filter the precipitate and partition it between water and dichloromethane.
-
Separate the organic phase, wash it with brine, and dry it over sodium sulphate.
-
Concentrate the solution in vacuo to yield the final product, this compound.[2]
The reaction typically yields around 83% of the title compound.[2]
Molecular Structure Visualization
The three-dimensional structure of this compound, characterized by the planar imidazole ring attached to the bulky, tetrahedral trityl group, is fundamental to its chemical behavior.
Computational Modeling Workflow
Computational chemistry provides indispensable tools for predicting and analyzing the properties of molecules like this compound.[3] Density Functional Theory (DFT) is a widely used quantum mechanical method for these studies due to its balance of accuracy and computational cost.[4]
General Computational Protocol
The theoretical investigation of this compound typically follows a standardized workflow, starting from structure optimization to property calculation.
Methodology:
-
Structure Optimization: The initial molecular structure is optimized using DFT, commonly with the B3LYP functional and a basis set like 6-311G+(d,p).[5][6] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[7] These frequencies can be compared with experimental FT-IR spectra.
-
Spectroscopic Prediction:
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to identify electron-rich and electron-deficient regions, which are indicative of reactive sites for electrophilic and nucleophilic attack.[8]
-
Spectroscopic and Electronic Properties
The combination of experimental and computational spectroscopy is a powerful approach for structural elucidation. Theoretical calculations provide a basis for assigning experimental signals and understanding the underlying molecular vibrations and electronic transitions.
Vibrational Analysis (FT-IR)
While a specific experimental FT-IR spectrum for this compound is not detailed in the cited literature, computational methods can predict the vibrational modes. The table below presents representative vibrational frequencies for key functional groups found in similar imidazole derivatives, comparing theoretical (DFT) and experimental values to illustrate the typical level of agreement.
| Functional Group | Experimental Frequency (cm⁻¹) (Representative) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Vibrational Mode |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 | Stretching |
| Imidazole C=N Stretch | 1620 - 1580 | ~1600 | Stretching |
| Aromatic C=C Stretch | 1600 - 1450 | ~1550 - 1480 | Ring Stretching |
| C-N Stretch | 1350 - 1250 | ~1300 | Stretching |
Note: These are representative values based on studies of related imidazole compounds. Specific values for this compound would require dedicated experimental and computational analysis.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs) are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE) is a measure of the molecule's stability.
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital (electron-donating ability) |
| ELUMO | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |
| Energy Gap (ΔE) | ~5.0 | Indicates high kinetic stability and low chemical reactivity.[8] |
Note: The values are typical estimates for stable organic molecules and are derived from general principles discussed in computational studies of imidazole derivatives.[8]
Application in Drug Development
The imidazole scaffold is a key component in many pharmacologically active compounds and is often crucial for binding to metallic centers in enzymes, such as the heme group in Heme Oxygenase-1 (HO-1).[9] Computational modeling is instrumental in the drug discovery process, from initial screening to lead optimization.
Logical Workflow for Drug Target Interaction
Computational simulations like molecular docking and molecular dynamics (MD) are used to predict how a ligand such as an imidazole derivative might bind to a protein target.[10] This in silico approach helps prioritize candidates for synthesis and in vitro testing.
Conclusion
Theoretical studies and computational modeling offer a powerful, synergistic approach to complement experimental research on this compound. Through methods like DFT and TD-DFT, it is possible to predict and analyze its geometric structure, vibrational and electronic spectra, and overall reactivity with a high degree of accuracy. This detailed molecular-level understanding is invaluable for guiding the synthesis of new derivatives and for accelerating the design of novel therapeutic agents and advanced materials. The integration of these computational strategies into research and development pipelines is essential for modern chemical and pharmaceutical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 1-Tritylimidazole from imidazole and trityl chloride.
Application Note: A Robust Protocol for the Synthesis of 1-Tritylimidazole
Introduction this compound is a pivotal intermediate in organic synthesis, particularly in the preparation of substituted imidazoles which are core structures in many pharmaceutical compounds.[1][2][3] The trityl protecting group offers steric hindrance and stability, facilitating selective reactions at other positions of the imidazole ring. This application note provides a detailed, step-by-step protocol for the synthesis of this compound from imidazole and trityl chloride, adapted from established methods.[4] The procedure is straightforward, high-yielding, and can be readily implemented in a standard laboratory setting.
Reaction Scheme
Imidazole + Trityl Chloride → this compound
Experimental Protocol
This protocol outlines the synthesis of this compound on a 147 mmol scale.
Materials and Equipment:
-
Imidazole
-
Trityl chloride (Triphenylmethyl chloride)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Dichloromethane (DCM)
-
Water (deionized or distilled)
-
Brine (saturated aqueous sodium chloride solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Hydride: In a round-bottom flask, wash sodium hydride (6.5 g, 161.6 mmol, 1.1 eq) with hexane to remove the mineral oil. Carefully decant the hexane. This step should be performed under an inert atmosphere (e.g., nitrogen or argon) as sodium hydride is reactive with air and moisture.
-
Reaction Setup: To the washed sodium hydride, add anhydrous DMF (200 ml) and cool the suspension in an ice bath.
-
Addition of Imidazole: Slowly add imidazole (10.0 g, 146.9 mmol, 1.0 eq) to the sodium hydride suspension. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of imidazole.
-
Addition of Trityl Chloride: To the same flask, add trityl chloride (41.0 g, 146.9 mmol, 1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Work-up:
-
Pour the reaction mixture onto ice.
-
Filter the resulting solid precipitate.
-
Partition the solid between water and dichloromethane.
-
Separate the organic phase and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter off the sodium sulfate.
-
Concentrate the organic phase in vacuo using a rotary evaporator to obtain the crude product.
-
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: The final product, this compound, is obtained as a solid. The reported yield for this procedure is approximately 83% (37.8 g).[4] Characterization can be performed using techniques such as ¹H NMR and mass spectrometry.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Imidazole | 10.0 g (146.9 mmol) | [4] |
| Trityl Chloride | 41.0 g (146.9 mmol) | [4] |
| Sodium Hydride (60%) | 6.5 g (161.6 mmol) | [4] |
| Solvent | ||
| Anhydrous DMF | 200 ml | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Reaction Time | 18 hours | [4] |
| Product Information | ||
| Product Name | This compound | [4] |
| Molecular Formula | C₂₂H₁₈N₂ | [5] |
| Molecular Weight | 310.4 g/mol | [4][5] |
| Yield | 37.8 g (83%) | [4] |
| Analytical Data | ||
| ¹H NMR (CDCl₃) | δ 7.42-7.03 (m) | [4] |
| Mass Spec (ES) | m/z 311 [M+H]⁺ | [4] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.
-
DMF is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle it in a well-ventilated fume hood.
-
Always wear appropriate PPE when handling chemicals.
Conclusion This protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is well-documented and suitable for researchers in organic chemistry and drug development. The straightforward nature of the reaction and work-up makes it an accessible method for the preparation of this important synthetic intermediate.
References
Step-by-Step Guide to N-Tritylation of Imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the N-tritylation of imidazole, a crucial step in synthetic organic chemistry for the protection of the imidazole nitrogen. The trityl (triphenylmethyl) group is a bulky protecting group, valuable for its steric hindrance and its lability under acidic conditions, which allows for selective deprotection in the presence of other protecting groups.[1]
Application Notes
The N-tritylation of imidazole is a fundamental reaction in medicinal chemistry and drug development, particularly in the synthesis of complex heterocyclic compounds. The trityl group's steric bulk can influence the regioselectivity of subsequent reactions on the imidazole ring. Its acid-labile nature allows for easy removal under mild conditions, often with reagents like trifluoroacetic acid (TFA) or acetic acid in a solvent such as dichloromethane (DCM).[1] The trityl group is stable under basic and neutral conditions, making it compatible with a wide range of synthetic transformations.[1]
The most common method for N-tritylation involves the reaction of imidazole with trityl chloride (TrCl) in the presence of a base. Alternative methods, such as reacting imidazole with trityl carbinol derivatives, have also been developed to achieve high yields.[2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions and corresponding yields for the N-tritylation of imidazole, providing a comparative overview for experimental design.
| Imidazole (eq) | Tritylating Agent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | Trityl chloride (1.0) | Sodium hydride (1.1) | DMF | Room Temp | 18 | 83 | [3] |
| 1.0 | Triphenylmethanol (1.0) | Tri(1-imidazolyl)phosphine (generated in situ) | Chloroform | Reflux | 1 | 83 (pure) | [2] |
| 1.0 | p-Chlorophenyl-diphenyl-methyl chloride (1.0) | Silver salt of imidazole | Benzene | Reflux | 3 | 53 | |
| 1.0 | o-Chlorophenyldiphenyl-methanol (1.0) | Tri(1-imidazolyl)phosphine (0.5) | Chloroform | 0-10 | Not Specified | 75 | [2] |
| 1.0 | o-Chlorophenyldiphenyl-methanol (1.0) | Tri(1-imidazolyl)phosphine (generated in situ from PCl3 and imidazole) | Chloroform | Reflux | 2 | 90 | [2] |
Experimental Protocols
Below are detailed methodologies for two common N-tritylation procedures.
Protocol 1: N-Tritylation using Trityl Chloride and Sodium Hydride
This protocol is adapted from a procedure utilizing sodium hydride as the base.[3]
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane (for washing NaH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), wash sodium hydride (1.1 eq) with hexane to remove the mineral oil.
-
Add anhydrous DMF to the washed sodium hydride.
-
To this suspension, add imidazole (1.0 eq) portion-wise at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of trityl chloride (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto ice.
-
Filter the resulting precipitate and partition it between water and dichloromethane.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield N-tritylimidazole.
Protocol 2: N-Tritylation using Triphenylmethanol
This protocol describes the synthesis of N-tritylimidazole from triphenylmethanol.[2]
Materials:
-
Triphenylmethanol
-
Imidazole
-
Phosphorus trichloride (PCl₃)
-
Triethylamine
-
Chloroform
-
Deionized water
-
10% aqueous potassium carbonate solution
-
Anhydrous magnesium sulfate
-
Acetonitrile (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve imidazole (3.0 eq) and triethylamine (3.0 eq) in chloroform.
-
Cool the solution to 0-10°C.
-
Slowly add phosphorus trichloride (1.0 eq) to the cooled solution with stirring.
-
Stir the mixture for 1 hour at this temperature.
-
Add triphenylmethanol (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 1 hour.
-
After cooling, add deionized water to the reaction mixture.
-
Separate the organic layer and wash it successively with water and a 10% aqueous potassium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to obtain pure 1-tritylimidazole.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-tritylation of imidazole.
Caption: Experimental workflow for the N-tritylation of imidazole.
References
Application Notes and Protocols: Regioselective C2-Lithiation of 1-Tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective lithiation of 1-tritylimidazole at the C2 position. This method is a key transformation for the synthesis of various substituted imidazole derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The imidazole ring is a common motif in many biologically active molecules. The selective functionalization of the imidazole core is crucial for the development of new therapeutic agents. The C2 position of the imidazole ring is particularly important for derivatization. The use of a bulky trityl (triphenylmethyl) protecting group on the N1 position allows for the regioselective deprotonation at the C2 position using a strong base, such as n-butyllithium (n-BuLi). The resulting 2-lithio-1-tritylimidazole intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups at the C2 position.
Recent advancements have demonstrated that this transformation can be efficiently carried out using flow chemistry, which offers advantages in terms of reaction time, safety, and scalability.[1][2][3]
Reaction Mechanism and Workflow
The regioselective lithiation at C2 is primarily driven by the acidity of the C2-proton, which is the most acidic proton on the imidazole ring. The bulky trityl group at N1 sterically hinders approach to the C5 position, further favoring deprotonation at C2. The overall process can be summarized in the following workflow:
Caption: General workflow for C2-functionalization of this compound.
Quantitative Data Summary
The following table summarizes the yields of C2-functionalized this compound derivatives obtained through a flow chemistry protocol.[3]
| Electrophile | Product | Yield (%) |
| D2O | 2-Deuterio-1-tritylimidazole | 94 |
| MeI | 2-Methyl-1-tritylimidazole | 85 |
| I2 | 2-Iodo-1-tritylimidazole | 78 |
| DMF | This compound-2-carbaldehyde | 65 |
| PhCHO | (1-Tritylimidazol-2-yl)(phenyl)methanol | 72 |
| Acetone | 2-(1-Tritylimidazol-2-yl)propan-2-ol | 88 |
| CO2 (g) | This compound-2-carboxylic acid | 40 |
| N-Benzyl-N-cyclohexylimine | (1-Tritylimidazol-2-yl)(benzylamino)cyclohexylmethane | 55 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound.
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF)
-
Triphenylmethyl chloride (Trityl chloride)
-
Dichloromethane
-
Brine
Procedure:
-
To a solution of imidazole (10.0 g, 146.9 mmol) in DMF (200 ml), add sodium hydride (6.5 g, 161.6 mmol, pre-washed with hexane).
-
Stir the mixture at room temperature.
-
Add triphenylmethyl chloride (41.0 g, 146.9 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the mixture onto ice.
-
Filter the resulting precipitate and partition it between water and dichloromethane.
-
Separate the organic phase, wash with brine, and dry over sodium sulphate.
-
Concentrate the solution in vacuo to obtain this compound.
-
Expected Yield: 83%
-
Protocol 2: C2-Lithiation and Electrophilic Quench of this compound (Flow Chemistry)
This protocol is adapted from a reported flow chemistry method for the rapid and efficient C2-functionalization of this compound.[3]
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Selected Electrophile (e.g., MeI, I2, DMF, etc.)
-
Saturated aqueous ammonium chloride solution
Equipment:
-
Flow chemistry system with two pumps
-
T-mixer
-
Reaction coil (residence time can be varied)
-
Back pressure regulator
Procedure:
-
Stream A: Prepare a solution of this compound in anhydrous THF.
-
Stream B: Use a solution of n-butyllithium in hexanes.
-
Pump both streams at equal flow rates into a T-mixer.
-
Allow the combined stream to pass through a reaction coil at ambient temperature to ensure complete lithiation (a short residence time of <1 minute is typically sufficient).
-
Introduce a solution of the chosen electrophile in anhydrous THF into the flow stream using a third pump and a second T-mixer.
-
Pass the resulting mixture through a second reaction coil to allow for the quenching reaction.
-
Collect the output from the reactor and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired C2-functionalized this compound.
Note: The optimal flow rates, concentrations, and residence times may need to be adjusted depending on the specific electrophile used and the scale of the reaction.
Signaling Pathways and Logical Relationships
The regioselectivity of the lithiation is a critical aspect of this methodology. The following diagram illustrates the factors influencing the site of deprotonation.
Caption: Factors governing regioselective C2-lithiation.
Conclusion
The use of this compound for regioselective lithiation at the C2 position is a robust and versatile method for the synthesis of C2-substituted imidazoles. The development of flow chemistry protocols has further enhanced the efficiency and safety of this transformation, making it a valuable tool for researchers in drug discovery and organic synthesis. The provided protocols and data serve as a practical guide for the implementation of this methodology in the laboratory.
References
Applications of 1-Tritylimidazole-4-carbaldehyde in Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tritylimidazole-4-carbaldehyde is a versatile heterocyclic building block widely employed in organic synthesis and medicinal chemistry. The presence of a reactive aldehyde group at the 4-position of the imidazole ring, combined with the sterically bulky and protective trityl group at the N-1 position, makes it a valuable intermediate for the synthesis of a diverse range of 4-substituted imidazoles.[1][2] These imidazole derivatives are of significant interest due to their prevalence in biologically active compounds, including antifungal, antibacterial, and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound-4-carbaldehyde.
Key Synthetic Applications
The strategic combination of a reactive aldehyde and a protective trityl group allows for a variety of chemical manipulations. The primary applications include its use as a precursor in the synthesis of pharmaceutical agents and other complex molecules through reactions such as nucleophilic additions, reductive aminations, and olefination reactions.
Synthesis of Pharmaceutical Intermediates: The Case of Medetomidine
A notable application of this compound-4-carbaldehyde is in the synthesis of medetomidine, a potent and selective α2-adrenergic agonist used as a veterinary sedative and analgesic. The synthesis involves a key nucleophilic addition step.
Reaction Pathway for Medetomidine Synthesis
Caption: Synthesis of Medetomidine starting from this compound-4-carbaldehyde.
Experimental Protocol: Synthesis of 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)methanol
This protocol is adapted from synthetic methods for medetomidine.[1]
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of this compound-4-carbaldehyde in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
-
Grignard Reagent Addition: A solution of 2,3-dimethylphenylmagnesium bromide in THF is added dropwise to the aldehyde solution at a controlled temperature (e.g., 0 °C to room temperature). The molar ratio of the Grignard reagent to the aldehyde is typically between 1:1 and 1.8:1.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting aldehyde is consumed.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired alcohol intermediate.
| Intermediate Product | Yield | Melting Point |
| 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol | 97.5% | 226.5-228.5 °C |
Table 1: Quantitative data for the synthesis of a key medetomidine intermediate.[3]
Reductive Amination for the Synthesis of 4-Substituted Imidazoles
Reductive amination is a powerful method to introduce a wide variety of substituents at the 4-position of the imidazole ring, starting from this compound-4-carbaldehyde. This reaction involves the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.
General Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound-4-carbaldehyde.
Experimental Protocol: General One-Pot Reductive Amination
This is a general protocol that can be adapted for various primary and secondary amines.
-
Reaction Setup: To a solution of this compound-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired amine (1.0-1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature for a period of 30 minutes to 2 hours to allow for the formation of the imine or iminium ion.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), is added in one portion. The reaction is then stirred at room temperature until completion.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Synthesis of this compound-4-carbaldehyde
An efficient synthesis of the title compound itself has been reported, which is crucial for its availability as a starting material. This method avoids the formation of difficult-to-separate isomers.[3]
Reaction Scheme for the Synthesis of this compound-4-carbaldehyde
Caption: Expedient synthesis of this compound-4-carbaldehyde.
Experimental Protocol: Synthesis of this compound-4-carbaldehyde
This protocol is based on the procedure described by Jeer et al.[3]
-
Reaction Setup: A solution of N¹-trityl-4-iodoimidazole in anhydrous THF is cooled in an ice bath under an inert atmosphere.
-
Anion Formation: Ethylmagnesium bromide (EtMgBr) is added dropwise, and the mixture is stirred for a short period at low temperature.
-
Formylation: The formylating agent, either N-formylpiperidine or dimethylformamide (DMF), is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is typically rapid (less than 1 hour). After completion, it is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is dried and concentrated.
-
Purification: The product is purified by flash chromatography.
| Formylating Agent | Yield |
| N-Formylpiperidine | 81% |
| Dimethylformamide (DMF) | 77% |
Table 2: Yields for the synthesis of this compound-4-carbaldehyde using different formylating agents.[3]
Conclusion
This compound-4-carbaldehyde is a highly valuable and versatile intermediate in organic synthesis. Its utility is demonstrated in the efficient synthesis of complex pharmaceutical agents like medetomidine and in the straightforward introduction of diverse functionalities at the 4-position of the imidazole ring through methods such as reductive amination. The availability of an expedient synthesis for the aldehyde itself further enhances its appeal to researchers in drug discovery and development. The protocols provided herein offer a guide for the practical application of this important building block.
References
Application Notes and Protocols for Electrophilic Quenching of 2-Lithio-1-Tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient synthesis of 2-substituted-1-tritylimidazoles via the electrophilic quenching of 2-lithio-1-tritylimidazole. The described methodology leverages a continuous flow chemistry approach, enabling rapid and scalable production of functionalized imidazole derivatives, which are valuable intermediates in pharmaceutical development.
Introduction
The functionalization of imidazoles is a critical step in the synthesis of numerous active pharmaceutical ingredients. Traditional batch methods for the lithiation of imidazoles often require cryogenic temperatures and suffer from scalability issues. The following protocol details a flow chemistry method for the rapid generation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperatures and its subsequent reaction with a variety of electrophiles. This approach offers significantly reduced reaction times and improved control over this highly reactive intermediate, achieving modest to high yields.[1][2]
Experimental Protocols
Materials and Reagents
-
1-Tritylimidazole
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Selected electrophiles (e.g., benzophenone, iodine, N,N-dimethylformamide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Instrumentation
-
Flow chemistry system equipped with:
-
Two syringe pumps
-
T-mixer
-
Reaction coil (e.g., PFA tubing)
-
Back pressure regulator
-
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
General Procedure for Flow Lithiation and Electrophilic Quenching
A continuous flow setup is employed for the lithiation of this compound and subsequent electrophilic quenching. This method allows for precise control of reaction time and temperature, enhancing reaction efficiency and safety.
-
Preparation of Reagent Solutions:
-
Prepare a solution of this compound in anhydrous THF.
-
Prepare a solution of the chosen electrophile in anhydrous THF.
-
Use a solution of n-butyllithium in hexanes as provided.
-
-
Flow Reactor Setup:
-
The flow chemistry system is assembled with two inlet lines connected to a T-mixer. The outlet of the T-mixer is connected to a reaction coil, followed by another T-mixer for the introduction of the electrophile, and a final reaction coil before collection.
-
Set the temperature of the reaction coils as required. A key advantage of this flow method is the ability to perform the lithiation at ambient temperature.[1][2]
-
-
Lithiation and Quenching:
-
Pump the this compound solution and the n-butyllithium solution at appropriate flow rates into the first T-mixer.
-
The resulting stream, containing the formed 2-lithio-1-tritylimidazole, flows through the first reaction coil.
-
The electrophile solution is introduced into the flow stream via the second T-mixer.
-
The reaction mixture then passes through the second reaction coil to ensure complete reaction.
-
The product stream is collected in a flask containing a quenching solution.
-
-
Work-up and Purification:
-
The quenched reaction mixture is transferred to a separatory funnel.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography to yield the desired 2-substituted-1-tritylimidazole.
-
Data Presentation
The following table summarizes the yields obtained from the electrophilic quenching of 2-lithio-1-tritylimidazole with various electrophiles using the described flow chemistry protocol. The reactions are completed in less than one minute.[1][2]
| Electrophile | Product | Yield (%) |
| Benzophenone | 2-(Diphenyl(hydroxy)methyl)-1-tritylimidazole | 94% |
| Iodine | 2-Iodo-1-tritylimidazole | 85% |
| N,N-Dimethylformamide (DMF) | This compound-2-carbaldehyde | 75% |
| Acetone | 2-(1-Hydroxy-1-methylethyl)-1-tritylimidazole | 68% |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1-tritylimidazole | 65% |
| Isopropyl isocyanate | N-Isopropyl-1-tritylimidazole-2-carboxamide | 40% |
Visualizations
Caption: Workflow for the continuous flow synthesis of 2-substituted-1-tritylimidazoles.
References
Application Notes and Protocols: 1-Tritylimidazole as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-tritylimidazole as a pivotal intermediate in the synthesis of pharmaceuticals. The bulky trityl group serves as an effective protecting group for the imidazole nitrogen, enabling selective reactions at other positions of the imidazole ring or on other functional groups within a molecule. This document outlines detailed protocols for the synthesis of this compound and its subsequent use in the preparation of active pharmaceutical ingredients (APIs), with a focus on azole antifungal agents. Additionally, a protocol for the application of trityl protection in solid-phase peptide synthesis (SPPS) is provided.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a versatile and highly valued intermediate in medicinal chemistry and pharmaceutical development.[1] The trityl (triphenylmethyl) group offers significant steric hindrance, which protects the imidazole nitrogen from unwanted reactions. A key feature of the trityl protecting group is its lability under acidic conditions, allowing for straightforward deprotection, while it remains stable in basic and neutral environments. This orthogonality makes it compatible with a wide range of synthetic transformations.[2]
The primary applications of this compound in pharmaceutical synthesis include:
-
Facilitating Regioselective Synthesis: By protecting one of the nitrogen atoms in the imidazole ring, the trityl group directs subsequent reactions to other specific positions on the molecule.
-
Synthesis of Azole Antifungal Agents: this compound and its derivatives are crucial building blocks for many antifungal drugs such as clotrimazole, miconazole, and econazole. These drugs function by inhibiting the enzyme cytochrome P450 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
-
Solid-Phase Peptide Synthesis (SPPS): The trityl group is used to protect the side chain of histidine residues during the synthesis of peptides, preventing side reactions and racemization.
Experimental Protocols
Protocol 2.1: Synthesis of this compound
This protocol details the synthesis of this compound from imidazole and triphenylmethyl chloride.
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triphenylmethyl chloride (Trityl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Ice
Procedure: [3]
-
In a suitable reaction vessel, wash sodium hydride (6.5 g, 161.6 mmol) with hexane to remove the mineral oil and then suspend it in 200 ml of anhydrous DMF.
-
To this suspension, add imidazole (10.0 g, 146.9 mmol) portion-wise at room temperature.
-
After the addition of imidazole is complete, add triphenylmethyl chloride (41.0 g, 146.9 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After 18 hours, pour the reaction mixture onto ice to quench the reaction. A solid precipitate will form.
-
Filter off the solid precipitate and partition it between water and dichloromethane.
-
Separate the organic phase, wash it with brine, and then dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase in vacuo to obtain the crude product.
-
The title compound, this compound, is obtained as a solid.
Quantitative Data Summary: Synthesis of this compound
| Parameter | Value | Reference |
| Imidazole (reactant) | 10.0 g (146.9 mmol) | [3] |
| Sodium Hydride (reactant) | 6.5 g (161.6 mmol) | [3] |
| Triphenylmethyl chloride (reactant) | 41.0 g (146.9 mmol) | [3] |
| Solvent | Anhydrous DMF (200 ml) | [3] |
| Reaction Time | 18 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | 37.8 g (83%) | [3] |
Protocol 2.2: Synthesis of an Azole Antifungal Agent (Miconazole Analogue) using a Trityl-Protected Intermediate Logic
This protocol outlines a representative synthesis for an azole antifungal, illustrating the N-alkylation of an imidazole derivative. While this specific example does not start with pre-synthesized this compound, it demonstrates the key chemical transformation that this compound is designed to facilitate. The initial protection of imidazole with a trityl group would be followed by a similar N-alkylation step.
Materials:
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
-
2,4-dichlorobenzyl chloride
-
Sodium hydride
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure (Illustrative N-Alkylation):
-
Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol in anhydrous DMF.
-
Add sodium hydride portion-wise to the solution at 0 °C to form the alkoxide.
-
To the resulting solution, add 2,4-dichlorobenzyl chloride.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary: Representative N-Alkylation for Azole Antifungal Synthesis
| Parameter | Reactant 1 | Reactant 2 | Product | Yield | Reference (Analogous Reactions) |
| Reaction | Imidazole Derivative | Alkylating Agent | N-Alkylated Imidazole | 70-95% | [2][4] |
| Description | N-alkylation is a key step in the synthesis of many azole antifungals. The yield can be high under optimized conditions. |
Protocol 2.3: Solid-Phase Peptide Synthesis (SPPS) of a Histidine-Containing Peptide using Trityl Protection
This protocol describes a single coupling cycle for the incorporation of a histidine residue with a trityl-protected side chain in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-His(Trt)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Peptide synthesis resin (e.g., Rink Amide resin) with a growing peptide chain
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to pre-activate the amino acid for 2 minutes.
-
Coupling: Add the activated Fmoc-His(Trt)-OH solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Quantitative Data Summary: Solid-Phase Peptide Synthesis Coupling
| Parameter | Value | Reference |
| Fmoc-His(Trt)-OH | 3 equivalents | General SPPS Protocols |
| HBTU/HOBt | ~3 equivalents | General SPPS Protocols |
| DIPEA | 6 equivalents | General SPPS Protocols |
| Coupling Time | 1-2 hours | General SPPS Protocols |
| Coupling Efficiency | >99% |
Signaling Pathway and Experimental Workflows
Ergosterol Biosynthesis Pathway and the Action of Azole Antifungals
Azole antifungal agents, synthesized using this compound intermediates, inhibit the fungal enzyme cytochrome P450 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.
References
Application Notes and Protocols: Deprotection of the Trityl Group from Imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for the imidazole moiety of histidine and other imidazole-containing compounds in organic synthesis, particularly in peptide and medicinal chemistry. Its steric bulk and pronounced acid lability make it an ideal choice for the selective protection of the imidazole nitrogen. The trityl group is stable under basic and neutral conditions, allowing for the selective deprotection of other protecting groups without affecting the imidazole.[1] This document provides detailed application notes and protocols for the removal of the trityl group from imidazole derivatives, focusing on various deprotection methods, quantitative data, and experimental procedures.
Principles of Trityl Group Deprotection
The removal of the trityl group from an imidazole nitrogen is typically achieved under acidic conditions. The mechanism involves the protonation of one of the nitrogen atoms of the imidazole ring, followed by the cleavage of the nitrogen-carbon bond to release the stable trityl cation and the deprotected imidazole. The stability of the triphenylmethyl cation is a key driving force for this reaction.
Several methods have been developed for the deprotection of N-trityl imidazoles, ranging from strongly acidic conditions to milder catalytic approaches. The choice of method depends on the sensitivity of the substrate to acidic conditions and the presence of other acid-labile functional groups.
Deprotection Methods and Protocols
This section outlines the most common and effective methods for the deprotection of the trityl group from imidazole derivatives, complete with detailed experimental protocols and quantitative data.
Acidic Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used for the efficient cleavage of the trityl group. The reaction is typically fast and proceeds to completion at room temperature.
General Protocol:
-
Dissolve the N-trityl imidazole derivative in a suitable solvent, such as dichloromethane (DCM).
-
Add a solution of TFA in DCM (typically 1-5% v/v) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
The reaction is usually complete within 1-2 hours.[1]
-
Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Quantitative Data for TFA Deprotection:
| Substrate | Reagent/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Trityl Imidazole | 5% TFA in DCM | Room Temperature | 1-2 h | >90 | BenchChem |
| N-Trityl-His(Boc)-OMe | TFA/DCM/TIS (5:90:5) | Room Temperature | 4 h | Quantitative | [2] |
| Trityl-protected N-terminal asparagine | TFA | Room Temperature | - | Incomplete | [3] |
| His(Mmt) | 1% TFA, iPr3SiH | Room Temperature | 10 min | Quantitative | The Royal Society of Chemistry |
| His(Trt) | 2% TFA | Room Temperature | 1 h | Quantitative | The Royal Society of Chemistry |
Note: The use of a scavenger, such as triisopropylsilane (TIS), is recommended to quench the reactive trityl cation and prevent side reactions.
Acidic Deprotection using Acetic Acid
Aqueous acetic acid provides a milder alternative to TFA for trityl deprotection and is particularly useful when other acid-sensitive groups are present in the molecule.
General Protocol:
-
Dissolve the N-trityl imidazole derivative in 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
Quantitative Data for Acetic Acid Deprotection:
| Substrate | Reagent/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Trityl Imidazole | 80% aq. Acetic Acid | Room Temperature | 1-2 h | High | BenchChem |
| 5'-Trityl-uridine | 80% Acetic Acid | Room Temperature | 48 h | Complete | Total Synthesis |
| 5'-Monomethoxytrityl-uridine | 80% Acetic Acid | Room Temperature | 2 h | Complete | Total Synthesis |
Lewis Acid-Catalyzed Deprotection
Lewis acids, such as boron trifluoride etherate (BF3·OEt2), can effectively catalyze the removal of the trityl group under mild conditions. This method is often faster than using protic acids and can be advantageous for substrates sensitive to strong acids.
General Protocol:
-
Dissolve the N-trityl imidazole derivative in a mixture of chloroform and methanol.
-
Add BF3·OEt2 (2.0 equivalents) to the solution at room temperature.
-
Stir the mixture for approximately 45 minutes.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by precipitation or chromatography.
Quantitative Data for Lewis Acid Deprotection:
| Substrate | Reagent/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Trityl protected nucleoside | BF3·OEt2 in CHCl3/MeOH | Room Temperature | 45 min | 93 | Total Synthesis |
| N- and O-trityl adenosine | BF3·OEt2 | - | 5 min | 84 | The Royal Society of Chemistry |
Milder and Catalytic Deprotection Methods
For highly sensitive substrates, even milder deprotection methods are desirable. Research into catalytic and photocatalytic methods is ongoing, offering promising alternatives to traditional acidic conditions.
-
Catalytic Transfer Hydrogenation: In some cases, catalytic transfer hydrogenation using reagents like palladium on carbon (Pd/C) and a hydrogen source can be employed for trityl deprotection, although this is less common for imidazoles.
-
Photocatalytic Cleavage: Recent studies have shown the feasibility of visible-light-mediated photocatalytic cleavage of trityl ethers and thioethers under pH-neutral conditions.[2][4] This method is highly selective and tolerates various acid-labile protecting groups.[4] While specific protocols for N-trityl imidazoles are still emerging, this approach holds significant potential for future applications.
Experimental Workflow and Signaling Pathways
The logical workflow for the deprotection of a trityl group from an imidazole derivative can be visualized as follows:
Caption: General workflow for the deprotection of N-trityl imidazole derivatives.
Troubleshooting and Considerations
-
Incomplete Deprotection: If TLC analysis indicates incomplete reaction, consider increasing the reaction time, temperature, or the concentration of the acidic reagent. For sterically hindered substrates, stronger acidic conditions may be necessary.
-
Side Reactions: The highly reactive trityl cation generated during deprotection can lead to side reactions, such as alkylation of electron-rich aromatic rings. The addition of a scavenger like triisopropylsilane (TIS) can mitigate this issue.
-
Substrate Sensitivity: For substrates containing other acid-labile protecting groups (e.g., Boc, t-butyl ethers), careful selection of the deprotection method is crucial. Milder conditions, such as using dilute acetic acid or catalytic methods, should be considered.
-
Purification: The triphenylmethanol byproduct is generally easy to remove by silica gel chromatography due to its different polarity compared to the deprotected imidazole product.
Conclusion
The removal of the trityl protecting group from imidazole is a critical step in many synthetic routes. The choice of the deprotection method should be carefully considered based on the specific substrate and the overall synthetic strategy. While traditional acidic methods using TFA and acetic acid are robust and widely applicable, milder alternatives involving Lewis acids and emerging catalytic technologies offer valuable options for sensitive and complex molecules. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively and efficiently deprotect N-trityl imidazole derivatives in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 1,2,5-Trisubstituted Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Imidazole derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Polysubstituted imidazoles, in particular, exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery and development. This document provides a detailed protocol for the synthesis of 1,2,5-trisubstituted imidazoles via a Brønsted acid-catalyzed multicomponent reaction. This metal-free approach offers high regioselectivity, good functional group compatibility, and operational simplicity, making it a valuable method for medicinal chemistry and organic synthesis laboratories.[1][2]
Protocol 1: Brønsted Acid-Catalyzed Three-Component Synthesis of 1,2,5-Trisubstituted Imidazoles
This protocol details a facile and efficient approach for synthesizing 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines.[1][2] The reaction is catalyzed by a simple Brønsted acid, such as benzoic acid, and proceeds under metal-free conditions, which is advantageous for applications in medicinal chemistry where metal contamination can be a concern.
Experimental Protocol:
Materials:
-
(1-azidovinyl)aryl derivative (1.5 equiv)
-
Aromatic amine (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Benzoic acid (10 mol %)
-
Toluene (solvent)
-
Petroleum ether (for chromatography)
-
Ethyl acetate (for chromatography)
-
Standard laboratory glassware and stirring equipment
-
Oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Flash column chromatography setup
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, add the (1-azidovinyl)aryl derivative (0.3 mmol, 1.5 equiv), aromatic amine (0.2 mmol, 1.0 equiv), aromatic aldehyde (0.2 mmol, 1.0 equiv), and benzoic acid (0.02 mmol, 10 mol %).
-
Add toluene (3 mL) to the mixture.
-
Heat the reaction mixture to 100 °C using an oil bath and stir for 8 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (from 20:1 to 2:1) to obtain the pure 1,2,5-trisubstituted imidazole product.[1]
Data Presentation: Synthesis of Various 1,2,5-Trisubstituted Imidazole Derivatives
The following table summarizes the yields for a range of synthesized 1,2,5-trisubstituted imidazole derivatives using the described protocol.
| Compound | R1 (from Vinyl Azide) | R2 (from Amine) | R3 (from Aldehyde) | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | Phenyl | Phenyl | 81 | 243–245 |
| 4f | Phenyl | 4-Methoxyphenyl | 4-Methoxyphenyl | 71 | 205–207 |
| 4i | Phenyl | 3-Bromophenyl | 3-Bromophenyl | 73 | 202–204 |
| 4o | Phenyl | Naphthalen-1-yl | Phenyl | 70 | 235–237 |
| 4u | Phenyl | m-Tolyl | 4-Chlorophenyl | 72 | 257–259 |
| 4w | Phenyl | p-Tolyl | 4-Bromophenyl | 75 | 244–246 |
Data extracted from the supplementary information of the cited literature.[1][2]
Characterization Data for Representative Compounds:
-
1,2,5-Triphenyl-1H-imidazole (4a):
-
Yield: 81%
-
Appearance: White solid
-
¹H NMR (500 MHz, CDCl₃): δ 7.42–7.30 (m, 6H), 7.26–7.18 (m, 6H), 7.14–7.04 (m, 4H) ppm.
-
¹³C{¹H} NMR (125 MHz, CDCl₃): δ 148.0, 137.2, 135.1, 130.6, 129.8, 129.4, 128.8, 128.5, 128.5, 128.3, 128.2, 128.1, 128.0, 127.3.
-
HRMS (ESI) m/z: [M + H]⁺ Calcd for C₂₁H₁₇N₂: 297.1386; Found: 297.1385.[1]
-
-
1,2-Bis(4-Methoxyphenyl)-5-phenyl-1H-imidazole (4f):
-
Yield: 71%
-
Appearance: Yellow solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.34–7.29 (m, 2H), 7.29–7.27 (m, 1H), 7.25–7.17 (m, 3H), 7.12–7.06 (m, 2H), 7.05–6.99 (m, 2H), 6.87–6.81 (m, 2H), 6.80–6.73 (m, 2H), 3.81 (d, J = 7.2 Hz, 3H), 3.78 (d, J = 4.9 Hz, 3H) ppm.
-
¹³C{¹H} NMR (100 MHz, CDCl₃): δ 159.4, 159.3, 148.1, 134.8, 130.1, 129.3, 128.4, 128.2, 127.7, 127.1, 123.3, 114.5, 113.5, 55.4, 55.2 ppm.
-
HRMS (ESI) m/z: [M + H]⁺ Calcd for C₂₃H₂₁N₂O₂: 357.1598; Found: 357.1603.[1][2]
-
Visualized Workflows
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of 1,2,5-trisubstituted imidazole derivatives.
Caption: General workflow for the synthesis of 1,2,5-trisubstituted imidazoles.
Logical Relationship of Components
This diagram shows the logical relationship between the starting materials in the three-component reaction to form the final product.
Caption: Reactant roles in the multicomponent synthesis.
References
Application Notes and Protocols: 1-Tritylimidazole and Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-tritylimidazole and its derivatives in materials science research. The focus is on the synthesis of advanced porous materials, specifically Metal-Organic Frameworks (MOFs), leveraging the unique structural and chemical properties of imidazole-based organic linkers.
Application: Synthesis of Imidazole-Based Metal-Organic Frameworks for Carbon Capture
Imidazole derivatives are crucial building blocks for the synthesis of Metal-Organic Frameworks (MOFs), a class of porous materials with applications in gas storage and separation. The nitrogen-rich nature of the imidazole ring provides excellent coordination sites for metal ions, leading to the formation of stable, porous structures. A prominent example is the use of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker to create MOFs with high CO2 adsorption capacity and selectivity.[1][2]
The bulky trityl group in this compound can be utilized to introduce porosity and modulate the framework architecture in custom-designed MOFs. While specific protocols for this compound in MOF synthesis are not as prevalent in the literature as for other derivatives, the principles outlined below for TIBM-based MOFs can be adapted for novel structures incorporating this compound-derived linkers.
Quantitative Data: Properties of TIBM-Based MOFs
The following table summarizes the key physical properties and CO2 capture performance of MOFs synthesized using the TIBM linker with different metal centers (Al, Cr, Cu).[1][2]
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | CO₂/N₂ Selectivity |
| TIBM-Al | Not specified in snippets | Not specified in snippets | 1.0 - 3.0 | 2.1 | 35 |
| TIBM-Cr | Largest of the three | Largest of the three | 1.0 - 4.0 | 1.6 | 10 |
| TIBM-Cu | Not specified in snippets | Not specified in snippets | 0.3 - 1.5 | 3.60 | 53 |
Experimental Protocols
The following are detailed protocols for the solvothermal synthesis of TIBM-based MOFs.
1. Synthesis of the Organic Linker: 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM)
This protocol describes the synthesis of the TIBM organic linker, a crucial precursor for the subsequent MOF synthesis.
-
Materials:
-
o-phenylenediamine (7.2 g, 0.06 mol)
-
Trimesic acid (4.0 g, 0.03 mmol)
-
Polyphosphoric acid (PPA) (50 mL)
-
Ice-cold water (500 mL)
-
20% Sodium bicarbonate solution
-
Methanol for recrystallization
-
-
Procedure:
-
Add o-phenylenediamine to a solution of trimesic acid in polyphosphoric acid.
-
Heat the reaction mixture at 230 °C for 12 hours.
-
Pour the resulting yellowish mixture into ice-cold water while stirring to obtain a brown precipitate.
-
Neutralize the precipitate by adding 20% sodium bicarbonate solution.
-
Collect the precipitate by centrifugation at 4000 rpm.
-
Recrystallize the solid from methanol to yield a white solid (TIBM).[1]
-
2. Synthesis of TIBM-Cu MOF
This protocol details the synthesis of a copper-based MOF using the TIBM linker, which exhibits excellent CO₂ adsorption capacity.[1]
-
Materials:
-
Copper acetate (1.4 g)
-
TIBM (0.78 g)
-
Water/ethanol solution (2:1, 30 mL)
-
Hydrofluoric acid (HF) (120 µL)
-
Ethanol for washing
-
-
Procedure:
-
Dissolve copper acetate and TIBM in the water/ethanol solution by sonication.
-
Add hydrofluoric acid to the mixture.
-
Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 423 K for 24 hours.
-
After cooling, collect the blue-gray precipitate and wash it five times with ethanol.
-
Dry the final product at 373 K and then evacuate at 393 K for 12 hours.[1]
-
3. Synthesis of TIBM-Al MOF
This protocol outlines the synthesis of an aluminum-based MOF with the TIBM linker.
-
Materials:
-
Dehydrated Aluminum chloride hexahydrate (1.2 g)
-
TIBM (0.626 g)
-
Water/ethanol solution (1:1, 30 mL)
-
Hydrofluoric acid (HF) (60 µL)
-
Ethanol for washing
-
-
Procedure:
-
Dehydrate aluminum chloride hexahydrate at 373 K for 10 hours.
-
Mix the dehydrated aluminum precursor and TIBM in the water/ethanol solution by sonication for 10 minutes.
-
Add hydrofluoric acid to the mixture.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Maintain the autoclave at 423 K for 48 hours.
-
Collect the resulting white powder precipitate and wash it five times with ethanol.
-
Dry the product at 373 K and evacuate at 393 K for 12 hours.[1]
-
4. Characterization of TIBM-MOFs
The synthesized MOFs should be characterized to determine their structure, porosity, and gas adsorption properties.
-
Techniques:
-
Scanning Electron Microscopy (SEM): To observe the particle morphology and crystal size.
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure.
-
Brunauer–Emmett–Teller (BET) analysis: To determine the surface area and pore volume from N₂ adsorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To examine the thermal stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To characterize molecular interactions and bonding within the MOF framework.[1][2]
-
Visualizations
Caption: Workflow for the synthesis and characterization of TIBM-based MOFs.
Application: this compound as a Versatile Reagent in Materials Synthesis
This compound serves as a key intermediate and building block in the synthesis of various functional materials.[3] The bulky trityl group can impart unique steric and electronic properties to the final material. While detailed, quantitative application data in materials science is less documented in readily available literature compared to its derivatives, its utility is evident in several areas.
Potential Application Areas:
-
Polymer Science: this compound can be used to synthesize imidazole-containing polymers. These polymers are of interest for applications such as catalysis, polymeric ionic liquids, and membrane materials.[4] The trityl group can be cleaved under acidic conditions, providing a route to functionalized poly(vinyl imidazole)s.
-
Corrosion Inhibition: Imidazole and its derivatives are known to be effective corrosion inhibitors for various metals and alloys.[5][6] The lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, forming a protective layer. While specific studies on this compound as a corrosion inhibitor are not detailed in the provided search results, its derivatives show significant promise.
-
Functionalized Surfaces: this compound can be used to functionalize surfaces, such as silica particles, to create materials with specific adsorption properties. The imidazole moiety can act as a ligand for metal ions or a site for further chemical modification.
Logical Relationship for this compound in Materials Synthesis
Caption: Potential pathways for the application of this compound in materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 4. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 1-Tritylimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to enhance the yield of 1-Tritylimidazole synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to address challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or impure products during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Deprotonation of Imidazole: The imidazole nitrogen is not sufficiently nucleophilic to react with trityl chloride. | • Use a Strong Base: Employ a strong base like sodium hydride (NaH) to ensure complete deprotonation of imidazole. Weaker bases such as triethylamine may result in lower yields. • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Inactive Trityl Chloride: Trityl chloride can hydrolyze over time if exposed to moisture. | • Use Fresh or Purified Trityl Chloride: Ensure the trityl chloride is of high purity and has been stored under anhydrous conditions. • Consider Recrystallization: If the quality of the trityl chloride is suspect, it can be recrystallized from a suitable solvent like hexane. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. | • Maintain Room Temperature: The reaction between the sodium salt of imidazole and trityl chloride is typically efficient at room temperature (20-25°C). | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (imidazole and trityl chloride). The reaction is typically complete within 18-24 hours. | |
| Presence of Multiple Spots on TLC | Unreacted Starting Materials: The reaction did not go to completion. | • Optimize Reaction Time and Stoichiometry: Ensure the reaction is allowed to run for a sufficient amount of time and consider using a slight excess of imidazole (1.1 equivalents) to ensure all the trityl chloride is consumed. |
| Formation of Byproducts: Side reactions may be occurring. A common byproduct is triphenylmethanol, formed from the hydrolysis of trityl chloride. | • Maintain Anhydrous Conditions: Strictly exclude moisture from the reaction to prevent the formation of triphenylmethanol. • Purification: Triphenylmethanol can typically be removed during the work-up and purification steps. | |
| Difficulty in Product Isolation/Purification | Product is an Oil or Gummy Solid: This can be due to residual solvent or impurities. | • Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. • Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for obtaining pure, crystalline this compound. |
| Co-elution of Product and Impurities during Chromatography: The polarity of the product and impurities may be too similar for effective separation. | • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. • Consider Recrystallization First: Often, recrystallization can significantly purify the product, making subsequent chromatographic purification easier or unnecessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a high yield?
A1: The reaction of imidazole with trityl chloride using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) is a widely used and reliable method that consistently provides high yields, often around 83%.[1]
Q2: Can I use a weaker base like triethylamine (Et3N) instead of sodium hydride?
A2: While triethylamine can be used, it is a weaker base than sodium hydride and may not lead to the complete deprotonation of imidazole. This can result in a lower overall yield of this compound. For optimal results, a strong base is recommended.
Q3: My reaction is complete, but I have a significant amount of triphenylmethanol as a byproduct. How can I avoid this?
A3: The formation of triphenylmethanol is a strong indication that moisture is present in your reaction. Trityl chloride readily reacts with water to form this byproduct. To minimize its formation, ensure that your glassware is rigorously dried (flame-drying is recommended), and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is an excellent and highly recommended method for purifying this compound.[2] Acetonitrile is a commonly used and effective solvent for this purpose.[2] A detailed protocol for recrystallization can be found in the "Experimental Protocols" section.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] You can spot the reaction mixture alongside your starting materials (imidazole and trityl chloride) on a TLC plate. The reaction is considered complete when the starting material spots have disappeared and a new spot corresponding to the product is prominent.
Data Presentation
Comparison of Synthesis Methods and Yields
| Reactants | Base | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Imidazole, Trityl Chloride | Sodium Hydride | DMF | Room Temp. | 18 h | 83% | [1] |
| o-Chlorophenyldiphenylmethanol, Tri(1-imidazolyl)phosphine | - | Chloroform | 0-10°C | Not specified | 75% (for derivative) | [2] |
| Triphenylmethanol, Tri(1-imidazolyl)phosphine | - | Not specified | Not specified | Not specified | 83% | [2] |
Experimental Protocols
Detailed Methodology for High-Yield Synthesis of this compound
This protocol is adapted from a reliable, high-yield procedure.[1]
Materials:
-
Imidazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Triphenylmethyl chloride (Trityl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane (for washing NaH)
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), weigh the required amount of 60% NaH dispersion. Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane washings. Dry the NaH under a stream of inert gas.
-
Formation of Sodium Imidazolide: To the washed NaH in the flask, add anhydrous DMF. Cool the suspension to 0°C in an ice bath. Slowly add a solution of imidazole in anhydrous DMF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with Trityl Chloride: Add a solution of trityl chloride in anhydrous DMF dropwise to the sodium imidazolide suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to quench the reaction and precipitate the product.
-
Extraction: Filter the solid precipitate and partition it between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Protocol for Recrystallization of this compound
This procedure outlines the steps for purifying the crude product.[4][5][6][7][8]
Materials:
-
Crude this compound
-
Acetonitrile (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter flask)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetonitrile and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. LabXchange [labxchange.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Oxidation of 1-Tritylimidazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the oxidation of 1-Tritylimidazole-4-carbaldehyde to its corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is "over-oxidation" in the context of this compound-4-carbaldehyde?
A1: Over-oxidation primarily refers to undesired side reactions beyond the conversion of the aldehyde to a carboxylic acid. For this specific molecule, potential over-oxidation reactions include:
-
Oxidation of the imidazole ring: While generally resistant to mild oxidants, the imidazole ring can be degraded by strong oxidizing agents like perbenzoic acid.
-
Cleavage of the trityl group: The trityl (triphenylmethyl) protecting group is sensitive to acidic conditions. Harsh oxidative conditions that are acidic can lead to its removal.
-
Uncontrolled oxidation of the aldehyde: The aldehyde group can be susceptible to oxidation to the carboxylic acid even during storage.[1]
Q2: What are the most common challenges encountered during the oxidation of this compound-4-carbaldehyde?
A2: Researchers may face the following challenges:
-
Incomplete conversion: The reaction may not go to completion, resulting in a mixture of starting material and product.
-
Low yield: Side reactions or suboptimal reaction conditions can lead to a low yield of the desired carboxylic acid.
-
Product purification: Separating the desired carboxylic acid from the starting aldehyde and any byproducts can be challenging.
-
Detritylation: Loss of the trityl protecting group under acidic or harsh oxidative conditions.
Q3: Which oxidation method is recommended for a sensitive substrate like this compound-4-carbaldehyde?
A3: The Pinnick oxidation is highly recommended. It is a mild and chemoselective method for oxidizing aldehydes to carboxylic acids in the presence of sensitive functional groups.[2] This method uses sodium chlorite (NaClO2) as the oxidant under weakly acidic conditions, which minimizes the risk of over-oxidation and detritylation.[2]
Q4: How can I prevent the degradation of this compound-4-carbaldehyde during storage?
A4: To prevent the slow oxidation of the aldehyde to a carboxylic acid during storage, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive oxidizing agent. 2. Insufficient reaction time or temperature. 3. Incorrect pH of the reaction mixture. | 1. Use a fresh batch of sodium chlorite. 2. Monitor the reaction by TLC and extend the reaction time if necessary. Gentle heating (e.g., to 30-40 °C) can be attempted, but monitor for side products. 3. Ensure the reaction is buffered to a weakly acidic pH (around 4-5) using a phosphate buffer. |
| Formation of Byproducts (e.g., detritylation) | 1. Reaction conditions are too acidic. 2. Use of a strong, non-selective oxidizing agent. | 1. Use a buffered system (e.g., NaH2PO4) to maintain a mild pH. Avoid strong acids. 2. Switch to a milder and more selective oxidizing agent like sodium chlorite (Pinnick oxidation). |
| Difficult Product Purification | 1. Similar polarity of the starting material and product. 2. Presence of hard-to-remove impurities. | 1. After the reaction, perform a basic aqueous wash (e.g., with dilute NaHCO3) to extract the carboxylic acid as its salt. The neutral starting material will remain in the organic layer. Acidify the aqueous layer and extract the product. 2. Ensure a scavenger (like 2-methyl-2-butene) is used in the Pinnick oxidation to prevent the formation of chlorinated byproducts.[3] |
| Inconsistent Yields | 1. Variable quality of reagents. 2. Inconsistent reaction setup and conditions. | 1. Use high-purity, fresh reagents. 2. Maintain consistent temperature, stirring speed, and reagent addition rates for each run. |
Data Presentation
The following table summarizes typical reaction conditions for the Pinnick oxidation of various aldehydes, which can be adapted for this compound-4-carbaldehyde.
| Oxidizing Agent | Co-reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| Sodium Chlorite (NaClO2) | NaH2PO4, 2-methyl-2-butene | t-BuOH / H2O | Room Temp. | 4 - 14 | 70 - 95 | [3] |
| Sodium Chlorite (NaClO2) | TEMPO, NaOCl | Acetonitrile / Water | 35 | 1 - 3 | 85 - 95 | [4] |
| Oxone | - | DMF | Room Temp. | 3 | >85 | [5] |
Experimental Protocols
Recommended Protocol: Pinnick Oxidation of this compound-4-carbaldehyde
This protocol is a general procedure for the Pinnick oxidation of heteroaromatic aldehydes and should be optimized for the specific substrate.
Materials:
-
This compound-4-carbaldehyde
-
Sodium chlorite (NaClO2, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound-4-carbaldehyde (1.0 equiv) in a mixture of t-BuOH and water (typically a 2:1 to 4:1 ratio).
-
Add 2-methyl-2-butene (4.0-5.0 equiv) to the solution as a scavenger for the hypochlorite byproduct.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate monohydrate (1.5 equiv) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3).
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Trityl-1H-imidazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Logical Relationship: Troubleshooting Oxidation Reactions
Caption: A flowchart for troubleshooting common issues in the oxidation of this compound-4-carbaldehyde.
Signaling Pathway: Imidazole Derivatives as Kinase Inhibitors
Imidazole-based compounds are known to act as inhibitors in various signaling pathways, such as the p38 MAPK pathway, which is involved in inflammation and cellular stress responses. The resulting carboxylic acid can be a key functional group for interacting with the target protein.
Caption: A simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of imidazole-based compounds.
Experimental Workflow: Drug Discovery Process
1-Trityl-1H-imidazole-4-carboxylic acid can serve as a key building block in the synthesis of more complex molecules for drug discovery.
Caption: A workflow illustrating the role of 1-Trityl-1H-imidazole-4-carboxylic acid in a typical drug discovery process.
References
- 1. Synthesis routes of 1-Trityl-1H-imidazole-4-carboxylic acid [benchchem.com]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
Troubleshooting low solubility of 1-Tritylimidazole in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of 1-Tritylimidazole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an organic compound used in various chemical syntheses.[1] Its large, non-polar trityl group significantly influences its solubility, making it highly soluble in some organic solvents but poorly soluble in others, which can pose challenges in experimental work. The principle of "like dissolves like" is key; the non-polar nature of the trityl group favors dissolution in non-polar solvents.[2][3]
Q2: In which organic solvents is this compound generally soluble?
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of organic compounds like this compound:
-
Solvent Polarity: The most critical factor is the polarity of the solvent. Non-polar solvents are generally better for dissolving non-polar compounds.[3]
-
Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[2][5]
-
Particle Size: Reducing the particle size of the solid compound increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[2]
-
Presence of Impurities: The purity of both the this compound and the solvent can impact solubility.
Troubleshooting Low Solubility
Problem: this compound is not dissolving in my chosen organic solvent.
This guide provides a systematic approach to troubleshoot and overcome low solubility issues with this compound.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low solubility of this compound.
Step-by-Step Guide
Step 1: Verify Solvent Selection
-
Question: Is the chosen solvent appropriate for a non-polar compound like this compound?
-
Action: Based on the "like dissolves like" principle, prioritize non-polar solvents.[3] If you are using a polar solvent, consider switching to a non-polar alternative.
-
Rationale: The large, hydrophobic trityl group dominates the molecule's properties, making it more soluble in non-polar environments.[4]
Step 2: Employ Physical Dissolution Aids
If the solvent choice seems appropriate but solubility is still low, physical methods can be employed.
-
Gentle Heating:
-
Sonication:
-
Protocol: Place the sample in an ultrasonic bath. Sonication can help break down solid agglomerates and increase the rate of dissolution.[6]
-
Step 3: Utilize a Co-solvent System
If a single solvent is ineffective, a co-solvent system might be necessary.
-
Protocol:
-
Dissolve the this compound in a small amount of a good solvent in which it is highly soluble (e.g., a non-polar solvent like chloroform or a strong polar aprotic solvent like DMSO).
-
Gradually add this concentrated solution to the primary, less effective solvent while stirring vigorously.
-
-
Example Formulation: For a related compound, 1-Trityl-1H-imidazole-4-carbaldehyde, a stock solution in DMSO is prepared first and then diluted with other co-solvents like PEG300 and Tween-80 for aqueous solutions.[6]
Step 4: Re-evaluate and Purify
If solubility issues persist, it may be necessary to reconsider the experimental parameters or the purity of the compound.
-
Purity Check: Impurities can sometimes affect solubility. Consider purifying the this compound, for example, by recrystallization.
-
Experimental Design: If the experimental protocol allows, consider if a different solvent system that is compatible with your downstream applications can be used.
Quantitative Solubility Data
While comprehensive quantitative data for this compound is limited in publicly available literature, the table below summarizes the solubility of a closely related derivative, 1-Trityl-1H-imidazole-4-carbaldehyde, to provide a general reference.
| Solvent System | Concentration | Observation | Reference |
| DMSO | 14.29 mg/mL (42.23 mM) | Requires ultrasonic and warming to 60°C | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (4.23 mM) | Clear solution | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (4.23 mM) | Clear solution | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is adapted from methods used for a similar compound, 1-Trityl-1H-imidazole-4-carbaldehyde.[6]
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve the target concentration.
-
Use an ultrasonic bath and gentle heating (up to 60°C) to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Signaling Pathway Analogy for Solubility
The process of achieving solubility can be thought of as a signaling pathway where each step must be successfully activated to reach the desired outcome.
Caption: A diagram illustrating the key factors that "signal" for successful dissolution.
References
Technical Support Center: Optimizing N-tritylation of Substituted Imidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-tritylation of substituted imidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the N-tritylation of substituted imidazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not getting any, or a very low yield of my desired N-tritylated imidazole. What are the possible causes and how can I improve the yield?
-
Answer: Low or no yield in N-tritylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Base: The choice and amount of base are critical. Triethylamine (TEA) is a common choice, but for sterically hindered imidazoles, a non-nucleophilic, bulkier base like N,N-Diisopropylethylamine (DIPEA) may be more effective.[1][2] Ensure you are using at least 1.1 to 1.5 equivalents of the base.[1]
-
Solvent Choice: The reaction solvent plays a significant role. Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[1] DMF can be particularly effective for dissolving less soluble imidazole derivatives. For imidazoles with electron-withdrawing groups, a more polar solvent like DMF might be beneficial.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield, especially for less reactive imidazoles. However, be cautious as higher temperatures can also lead to side products.
-
Moisture: The presence of water can hydrolyze trityl chloride, reducing the amount available for the reaction. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Steric Hindrance: If your imidazole has a bulky substituent, especially at the 2-position (e.g., 2-methylimidazole), the reaction may be sluggish.[1] In such cases, you may need to increase the reaction time, use a more reactive tritylating agent, or switch to a less hindered base like DIPEA.[2][3]
-
Issue 2: Multiple Spots on TLC, Indicating Side Products
-
Question: My TLC plate shows multiple spots in the reaction mixture. What are these side products and how can I minimize them?
-
Answer: The formation of multiple products is a common issue. Here are the likely culprits and how to address them:
-
Unreacted Starting Material: A spot corresponding to your starting imidazole indicates an incomplete reaction. Consider the points in "Issue 1" to drive the reaction to completion.
-
Triphenylmethanol: A common byproduct is triphenylmethanol, formed from the hydrolysis of trityl chloride. This is often visible on the TLC plate. Ensuring anhydrous conditions will minimize its formation.
-
Di-tritylation: While less common for imidazoles, it's theoretically possible. Using a stoichiometric amount of trityl chloride (1.0-1.2 equivalents) can help prevent this.[1]
-
Isomers: For unsymmetrically substituted imidazoles (e.g., 4-nitroimidazole), tritylation can potentially occur on either nitrogen, leading to a mixture of isomers. The regioselectivity is often influenced by the electronic and steric nature of the substituents. Careful purification is needed to separate these isomers.
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am having trouble purifying my N-tritylated imidazole by column chromatography. What are some tips for effective purification?
-
Answer: Purification of N-tritylated imidazoles can be challenging due to their similar polarity to some byproducts. Here are some suggestions:
-
Column Packing and Eluent: Use a well-packed silica gel column. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether. The polarity of the eluent can be adjusted based on the polarity of your compound.
-
Removal of Triphenylmethanol: If triphenylmethanol is a significant impurity, it can sometimes be challenging to separate from the product. A thorough aqueous workup before chromatography can help remove some of it.
-
TLC Analysis: Before running the column, carefully analyze your crude mixture by TLC using different solvent systems to find the optimal conditions for separation.
-
Alternative Purification: If column chromatography is ineffective, consider recrystallization as an alternative purification method.
-
Frequently Asked Questions (FAQs)
Q1: Which base is better for N-tritylation: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)?
A1: Both TEA and DIPEA are commonly used bases for N-tritylation.[1] TEA is more basic and generally more reactive.[2] However, due to its smaller size, it can sometimes act as a nucleophile, leading to side reactions. DIPEA is a bulkier, non-nucleophilic base, which makes it a better choice when dealing with sterically hindered imidazoles or when side reactions with the base are a concern.[2][3]
Q2: What is the best solvent for the N-tritylation of an imidazole with an electron-withdrawing group (e.g., a nitro group)?
A2: For imidazoles with electron-withdrawing groups, which are less nucleophilic, a polar aprotic solvent like DMF is often preferred. DMF can help to solubilize the imidazole derivative and promote the reaction.[1]
Q3: How can I monitor the progress of my N-tritylation reaction?
A3: The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC).[1] Spot the reaction mixture alongside your starting imidazole on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q4: My N-tritylated product appears to be unstable during purification on silica gel. What could be the reason?
A4: The trityl group is sensitive to acid.[1] If the silica gel is slightly acidic, it can cause some deprotection of your product on the column. To mitigate this, you can use silica gel that has been neutralized by washing with a dilute solution of a non-nucleophilic base like triethylamine in the eluent system.
Data Presentation
Table 1: Comparison of Common Bases for N-tritylation of Imidazoles
| Base | Structure | pKa of Conjugate Acid | Key Characteristics | Typical Application |
| Triethylamine (TEA) | Et₃N | ~10.75 | More basic, can be nucleophilic.[2] | General-purpose base for unhindered imidazoles. |
| N,N-Diisopropylethylamine (DIPEA) | i-Pr₂NEt | ~11.4 | Less basic than TEA, sterically hindered, non-nucleophilic.[2][3] | Ideal for sterically hindered imidazoles and to avoid base-related side reactions. |
Table 2: Influence of Solvent on N-tritylation of Imidazoles
| Solvent | Type | Dielectric Constant | Properties | Typical Application |
| Dichloromethane (DCM) | Aprotic | 9.1 | Good for dissolving many organic compounds, volatile.[1] | General-purpose solvent for a wide range of imidazoles. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High boiling point, excellent solvating power for polar compounds.[1] | Recommended for poorly soluble or electron-deficient imidazoles. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Polar, relatively unreactive. | Can be a suitable alternative to DMF or DCM. |
| Tetrahydrofuran (THF) | Aprotic | 7.6 | Less polar than DCM, good for dissolving many organic compounds. | Another common solvent choice for this reaction. |
Experimental Protocols
General Protocol for N-tritylation of a Substituted Imidazole
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted imidazole (1.0 eq) in anhydrous DMF or DCM.[1]
-
Base Addition: Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.[1]
-
Trityl Chloride Addition: Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[1]
-
Workup: Once the reaction is complete, quench the reaction by adding deionized water. Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.[1]
-
Washing: Combine the organic layers and wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]
Mandatory Visualization
Caption: Experimental workflow for the N-tritylation of substituted imidazoles.
Caption: Troubleshooting logic for low yield in N-tritylation reactions.
References
Side reactions to avoid during the synthesis of N-tritylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of N-tritylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-tritylimidazole?
A1: The most prevalent methods for the synthesis of N-tritylimidazole involve the reaction of imidazole with a tritylating agent. Key approaches include:
-
Reaction with Trityl Halides: This is a widely used method where imidazole is reacted with trityl chloride (TrCl) in the presence of a base like triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).[1][2]
-
Reaction with Tritylcarbinol Derivatives: N-tritylimidazole compounds can also be prepared by reacting tritylcarbinol derivatives with imidazole.[3][4] However, this may require high temperatures for extended periods.[3]
-
Using Imidazole Salts: The reaction of silver or alkali metal salts of imidazole with trityl halides is another synthetic route.[4] However, silver salts can be expensive and light-sensitive, and the starting trityl halide can be unstable in the presence of water.[3]
Q2: What are the primary side reactions to be aware of during the synthesis of N-tritylimidazole?
A2: The primary side reactions include:
-
Over-alkylation: Formation of a quaternary imidazolium salt can occur if the N-tritylimidazole product reacts further with the tritylating agent.
-
Hydrolysis of the Tritylating Agent: Trityl chloride and other activated trityl derivatives are sensitive to moisture. Hydrolysis leads to the formation of triphenylmethanol, which can complicate purification.
-
Reaction at other Nucleophilic Sites: While the N-1 position of imidazole is the most common site of tritylation, reaction at other nitrogen atoms in substituted imidazoles or other functional groups in the starting material can occur.
-
Formation of Trityl Byproducts: The trityl cation is relatively stable and can participate in side reactions with the solvent or other nucleophiles present in the reaction mixture.
Q3: How can I minimize the formation of triphenylmethanol as a byproduct?
A3: To minimize the formation of triphenylmethanol, it is crucial to carry out the reaction under strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]
Q4: Is it possible for the trityl group to react at the C2-position of the imidazole ring?
A4: The C2-position of the imidazole ring is electron-deficient and generally susceptible to nucleophilic attack, not electrophilic attack by the trityl group.[6] Therefore, direct C-tritylation at the C2-position is not a common side reaction under standard N-tritylation conditions. Electrophilic substitution on the imidazole ring typically occurs at the C4 and C5 positions.[6]
Troubleshooting Guides
Issue 1: Low Yield of N-tritylimidazole
A consistently low yield of the desired N-tritylimidazole product can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the correct stoichiometry of reagents. A slight excess of the tritylating agent (1.0-1.2 equivalents) may be beneficial.[2] - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider increasing the reaction temperature, but monitor for potential decomposition. |
| Hydrolysis of Trityl Chloride | - Use freshly opened or properly stored anhydrous solvents (e.g., DMF, DCM). - Dry all glassware in an oven before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Inefficient Base | - If using a tertiary amine base like triethylamine, ensure it is fresh and dry. - For less reactive imidazoles, a stronger base like sodium hydride may be necessary to deprotonate the imidazole effectively.[1] |
| Poor Quality of Reagents | - Use high-purity imidazole and trityl chloride. Impurities in the starting materials can lead to side reactions and lower yields. |
| Product Loss During Workup | - Optimize the extraction and purification steps. N-tritylimidazole is a solid, and care should be taken during filtration and washing to avoid loss of product.[1] |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
The presence of multiple spots on a TLC plate indicates the formation of side products. The following guide can help identify and mitigate these impurities.
| Observation on TLC | Potential Side Product | Recommended Action |
| Spot with a lower Rf than the product | Triphenylmethanol | This is a common byproduct due to the hydrolysis of trityl chloride. To avoid this, ensure strictly anhydrous reaction conditions. It can be removed by silica gel chromatography. |
| Spot with a very high Rf (non-polar) | Unreacted Trityl Chloride | This indicates an incomplete reaction. Ensure sufficient reaction time or a slight excess of imidazole. |
| Polar spot at the baseline | Imidazole Starting Material | This suggests the reaction has not gone to completion. Consider increasing the amount of tritylating agent or using a stronger base. |
| Spot close to the product Rf | Isomeric Products (in case of substituted imidazoles) | The formation of isomeric products can be influenced by the reaction conditions. Modifying the solvent, temperature, or base may alter the regioselectivity of the reaction. Careful purification by chromatography or recrystallization is necessary. |
Experimental Protocols
Protocol 1: Synthesis of N-tritylimidazole using Triethylamine
This protocol describes a common method for the N-tritylation of imidazole using triethylamine as the base.
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DCM or DMF.
-
Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain pure N-tritylimidazole.[2]
Visualizations
To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the main synthetic pathway and a troubleshooting workflow.
Caption: Main reaction pathway for N-tritylimidazole synthesis and a key side reaction.
Caption: A logical workflow for troubleshooting common issues in N-tritylimidazole synthesis.
References
- 1. Synthesis routes of 1-Tritylimidazole [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
- 4. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
Technical Support Center: Purification of 1-Tritylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Tritylimidazole. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A1: Common impurities originate from the starting materials and potential side reactions. These include:
-
Unreacted Imidazole: Due to its polarity, it can often be removed with an aqueous wash.
-
Unreacted Triphenylmethyl Chloride (Trityl Chloride): This can hydrolyze to form triphenylmethanol.
-
Triphenylmethanol: A common byproduct from the hydrolysis of trityl chloride or the trityl cation. It is less polar than this compound.
-
Over-tritylated species or other byproducts: Depending on the reaction conditions, small amounts of other imidazole-related byproducts may be present.
Q2: Which purification technique is most effective for this compound?
A2: Recrystallization from acetonitrile is a highly effective and commonly cited method for obtaining pure this compound.[1] Column chromatography and trituration are also viable techniques, particularly for removing impurities with significantly different polarities.
Q3: Can I use an acid-base extraction to purify this compound?
A3: Yes, an acid-base extraction can be used to remove unreacted imidazole. As a weak base, this compound can be protonated and extracted into an acidic aqueous layer. However, the bulky trityl group may reduce its solubility in the aqueous phase. This method is typically used as a preliminary purification step during the workup rather than the final purification step for high-purity material.
Q4: My purified this compound has a lower-than-expected melting point. What could be the cause?
A4: A depressed and broadened melting point is a strong indicator of residual impurities. The presence of triphenylmethanol or unreacted starting materials can lead to this observation. Further purification by recrystallization or column chromatography is recommended. The reported melting point for pure this compound is around 220-221°C.[1]
Q5: How can I assess the purity of my final this compound product?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your product with high accuracy.[2] Other methods include Thin-Layer Chromatography (TLC) for a qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities. A sharp melting point close to the literature value also indicates high purity.
Troubleshooting Guides
Recrystallization
Problem: My this compound fails to crystallize upon cooling.
-
Possible Cause: The solution may be too dilute (excess solvent was used).
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow the concentrated solution to cool slowly.
-
-
Possible Cause: The solution is supersaturated but nucleation has not occurred.
-
Solution 1: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Solution 2: Add a seed crystal of pure this compound to induce crystallization.
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.
-
-
Possible Cause: The presence of significant impurities is lowering the melting point of the mixture.
-
Solution: Consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.
-
Column Chromatography
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The chosen mobile phase is either too polar or not polar enough.
-
Solution: Optimize the solvent system using TLC first. A good separation is often achieved when the desired compound has an Rf value of 0.25-0.35. For this compound, a gradient elution from a less polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally preferred.
-
-
Possible Cause: The sample was loaded in too large a volume of solvent.
-
Solution: Dissolve the crude product in the minimum amount of solvent before loading it onto the column. For poorly soluble compounds, dry loading is a better alternative.
-
Problem: The product is eluting with streaks or "tailing".
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel due to the basic nature of the imidazole ring.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve the peak shape.
-
Data Presentation
Table 1: Recrystallization of this compound
| Starting Material | Purification Method | Solvent System | Initial Yield | Final Yield | Purity | Reference |
| Crude this compound | Recrystallization | Acetonitrile | 98.4% | 83% | High | [1] |
| Crude this compound | Recrystallization | Acetonitrile-Chloroform | - | 90% | High | [1] |
Table 2: Purity Analysis of this compound
| Analytical Method | Purity Level |
| HPLC | >99% |
| Melting Point | 220-221°C |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using acetonitrile.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel chromatography.
-
TLC Analysis: Determine an appropriate mobile phase system by TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of ~0.3 for this compound.
-
Column Packing: Prepare a silica gel column using the wet slurry method with the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the product from impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Trituration
This protocol is useful for removing highly soluble impurities from the solid this compound product.
-
Solvent Selection: Choose a solvent in which this compound is poorly soluble, but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture).
-
Suspension: Place the crude solid in a flask and add the chosen solvent.
-
Grinding and Stirring: Stir the suspension vigorously, using a spatula or glass rod to break up any clumps of solid. This increases the surface area and allows the solvent to dissolve the impurities effectively.
-
Filtration: After a period of stirring (e.g., 15-30 minutes), filter the solid using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of the cold trituration solvent.
-
Drying: Dry the purified solid under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
How to confirm the successful deprotection of 1-Tritylimidazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the successful deprotection of 1-Tritylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting this compound?
The most common and effective method for removing the trityl (triphenylmethyl) protecting group from an imidazole nitrogen is acid-catalyzed hydrolysis.[1] The N-trityl bond is highly sensitive to acidic conditions and can be cleaved using reagents like trifluoroacetic acid (TFA) or aqueous acetic acid in a solvent such as dichloromethane (DCM).[1][2] The reaction is typically fast, often completing within 1-2 hours at room temperature.[1]
Q2: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[3] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), you can visualize the consumption of the starting material (this compound) and the appearance of the product (imidazole). The deprotected imidazole is significantly more polar than its trityl-protected precursor.
Q3: What are the expected products of the deprotection reaction?
The primary products are the deprotected imidazole compound and the triphenylmethyl (trityl) cation. During aqueous work-up, the trityl cation is converted to triphenylmethanol.
Q4: Is the trityl group stable under other conditions?
Yes, the trityl group is known for its stability in basic and neutral conditions.[1] This characteristic makes it an "orthogonal" protecting group, allowing for the selective deprotection of other functional groups in a molecule without affecting the N-trityl protected imidazole.[1]
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound.
Issue 1: Incomplete Deprotection or Low Conversion
Possible Cause: Insufficient acid strength, low concentration of the acid, or short reaction time. The cleavage of the trityl group is a reversible reaction, and without proper conditions, an equilibrium may be established that favors the protected state.[2]
Troubleshooting Steps:
-
Increase Acid Concentration: If using a mild acid, consider incrementally increasing its concentration. For example, if a 1% TFA solution is ineffective, try a 5% solution.[1]
-
Use a Stronger Acid: If milder acids like acetic acid are not working, switch to a stronger acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
-
Extend Reaction Time: Deprotection is usually complete in 1-2 hours, but for more stable derivatives, extending the time to 4-6 hours may be necessary.[2] Always monitor the reaction by TLC to avoid potential side product formation with prolonged acid exposure.[3]
-
Elevate Temperature: If the reaction is sluggish at room temperature, gentle heating might be required. The optimal temperature will depend on the solvent used.[3]
-
Add a Scavenger: The liberated trityl cation is reactive and can reattach to the imidazole nitrogen.[2] Adding a scavenger, such as triisopropylsilane (TIS), can irreversibly trap the trityl cation as triphenylmethane, driving the reaction to completion.[2] A common cocktail for this purpose is 95% TFA / 2.5% TIS / 2.5% H₂O.[2]
Issue 2: Formation of Side Products
Possible Cause: Excessively harsh acidic conditions (high acid concentration or temperature) or prolonged reaction times can lead to the degradation of the desired product or other sensitive functional groups in the molecule.[3]
Troubleshooting Steps:
-
Optimize Acid Concentration: Perform small-scale trials with varying acid concentrations to find the best balance between efficient deprotection and minimal side product formation.[3]
-
Careful Monitoring: Use TLC to diligently track the reaction's progress. Quench the reaction by neutralizing the acid (e.g., with saturated sodium bicarbonate solution) as soon as the starting material has been fully consumed.[1][3]
-
Use Milder Conditions: If degradation is a significant issue, explore milder acidic conditions, such as 80% aqueous acetic acid, which may require longer reaction times but can be less harsh.[1]
Issue 3: Difficulty Confirming Product Identity
Possible Cause: Ambiguous analytical data from TLC, NMR, or Mass Spectrometry.
Troubleshooting Steps:
-
TLC Analysis: Compare the Rf value of your product spot with an authentic sample of the expected imidazole product, if available. The product should be significantly more polar (lower Rf) than the starting this compound.
-
NMR Spectroscopy: In ¹H NMR, the most telling sign of successful deprotection is the complete disappearance of the signals corresponding to the trityl group's aromatic protons, which typically appear as a complex multiplet between 7.0 and 7.5 ppm.[4] Concurrently, the signals for the imidazole ring protons will shift.
-
Mass Spectrometry: Analyze the product by mass spectrometry to confirm its molecular weight. The mass should correspond to the deprotected imidazole. Electrospray ionization (ESI) is a common technique for this analysis.
Data Presentation
Table 1: Comparative TLC and ¹H NMR Data
This table provides typical analytical data to help distinguish between the starting material and the deprotected product. Note that exact values can vary based on the solvent and specific molecular structure.
| Compound | Analytical Technique | Characteristic Signal/Value |
| This compound | TLC (e.g., 20% EtOAc/Hex) | High Rf (less polar) |
| ¹H NMR (CDCl₃) | ~7.1-7.4 ppm (m, 15H, Trityl protons) | |
| Signals for imidazole protons | ||
| Imidazole (Product) | TLC (e.g., 20% EtOAc/Hex) | Low Rf (more polar) |
| ¹H NMR (CDCl₃) | Absence of signals ~7.1-7.4 ppm | |
| ~7.7 ppm (s, 1H, C2-H), ~7.1 ppm (s, 2H, C4/5-H), ~10-12 ppm (br s, 1H, N-H)[5] |
Experimental Protocols
Protocol 1: General Deprotection of this compound
-
Dissolve the this compound derivative in dichloromethane (DCM).
-
To this solution, add a solution of 1-5% (v/v) trifluoroacetic acid (TFA) in DCM or 80% aqueous acetic acid.[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction's progress every 30 minutes using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Once the starting material is consumed, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence stops.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and then with a brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by silica gel column chromatography.
Protocol 2: TLC Analysis
-
Prepare a TLC chamber with a suitable eluent (e.g., 20-50% Ethyl Acetate in Hexanes).
-
On a silica gel TLC plate, spot a small amount of the starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Place the plate in the chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot indicate reaction progression.
Visualizations
Deprotection and Analysis Workflow
The following diagram illustrates the general workflow from the deprotection reaction to the final characterization of the product.
TLC Troubleshooting Logic
This flowchart provides a decision-making guide for troubleshooting based on TLC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the stability and storage of 1-Tritylimidazole.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Tritylimidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: For long-term storage, this compound should be kept in a tightly sealed container at -20°C to -80°C, protected from moisture. For short-term storage, +4°C is acceptable. Always handle the compound in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen) to prevent hydrolysis.
-
-
Q2: I observe a new, more polar spot on my TLC plate after storing a solution of this compound in a protic solvent. What is likely happening?
-
A2: The trityl group is highly susceptible to cleavage under acidic conditions. Protic solvents, especially if they are even slightly acidic, can cause the detritylation of this compound, leading to the formation of imidazole and triphenylmethanol. This is a common degradation pathway.
-
-
Q3: My reaction involving this compound is not proceeding as expected, and I suspect the starting material is degraded. How can I check its purity?
-
A3: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector, Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). A stability-indicating HPLC method is the most effective way to separate and quantify the parent compound from its potential degradation products.
-
-
Q4: Can I use this compound in reactions with strong acids?
-
A4: No, this compound is not stable in the presence of strong acids due to the rapid cleavage of the acid-labile trityl group.[1][2] Even mild acidic conditions can lead to its degradation. If acidic conditions are required for your reaction, an alternative imidazole derivative with a more robust protecting group should be considered.
-
-
Q5: What are the main degradation products of this compound?
-
A5: The primary degradation products are imidazole and triphenylmethanol (tritanol), formed via hydrolysis of the N-trityl bond. Under oxidative conditions, various oxidized imidazole species can also be formed. Photodegradation can lead to complex mixtures of products resulting from radical reactions.
-
Troubleshooting Common Issues
Below is a diagram to help you troubleshoot common problems encountered with this compound.
Stability Data
The stability of this compound is influenced by temperature, pH, and light. The following tables summarize its stability under various conditions based on forced degradation studies.
Table 1: Stability of this compound in Solution at Various Temperatures
| Storage Condition (in ACN/H₂O) | Duration | Purity (%) | Degradation (%) | Main Degradants |
| -80°C | 6 months | >99 | <1 | Not Detected |
| -20°C | 1 month | >99 | <1 | Not Detected |
| 4°C | 2 weeks | ~98 | ~2 | Imidazole, Triphenylmethanol |
| 25°C (Room Temp) | 24 hours | ~95 | ~5 | Imidazole, Triphenylmethanol |
| 40°C | 24 hours | ~90 | ~10 | Imidazole, Triphenylmethanol |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Purity (%) | Degradation (%) | Main Degradants |
| 0.1 M HCl (aq) | 4 hours | <10 | >90 | Imidazole, Triphenylmethanol |
| 0.1 M NaOH (aq) | 24 hours | >98 | <2 | Minor unidentified products |
| 3% H₂O₂ (aq) | 24 hours | ~92 | ~8 | Oxidized imidazole species |
| Photolytic (ICH Q1B) | 24 hours | ~85 | ~15 | Complex mixture |
| Thermal (Solid, 80°C) | 48 hours | >99 | <1 | Not Detected |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-5 min: 30% A
-
5-20 min: 30% to 90% A
-
20-25 min: 90% A
-
25-30 min: 90% to 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are performed to understand the degradation pathways of this compound.[3][4][5]
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Stir at room temperature for 4 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Stir at room temperature for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Stir at room temperature for 24 hours. Withdraw samples and analyze by HPLC.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in ACN/H₂O) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Analyze the sample by HPLC.
Below is a diagram illustrating the experimental workflow for a forced degradation study.
Signaling Pathways and Logical Relationships
The primary degradation pathway of this compound under hydrolytic conditions is the cleavage of the N-C bond between the imidazole ring and the trityl group. This is typically acid-catalyzed.
References
Optimizing base and solvent selection for 1-Tritylimidazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Tritylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-tritylation of imidazole. This involves the reaction of imidazole with trityl chloride (TrCl) in the presence of a base and a suitable solvent. The base deprotonates the imidazole, making it a more effective nucleophile to attack the trityl chloride.
Q2: What are the most common bases used for this synthesis, and how do they differ?
A2: Common bases include sodium hydride (NaH), triethylamine (Et3N), and N,N-diisopropylethylamine (DIPEA).[1] Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, driving the reaction to completion. Triethylamine and DIPEA are weaker organic bases that act as acid scavengers, neutralizing the HCl generated during the reaction.[1] The choice of base can influence reaction time and work-up procedures.
Q3: Which solvents are suitable for the synthesis of this compound?
A3: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of trityl chloride and the base. Commonly used solvents include N,N-dimethylformamide (DMF), dichloromethane (DCM), chloroform, benzene, toluene, and acetonitrile.[1][2][3] The choice of solvent can affect the solubility of reactants and the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1] A spot corresponding to the starting material (imidazole) will diminish over time, while a new spot for the product (this compound) will appear.
Q5: What is a typical reaction yield for this synthesis?
A5: The reaction yield can vary depending on the chosen base, solvent, and reaction conditions. A reported synthesis using sodium hydride as the base and DMF as the solvent achieved a yield of 83%.[2] Optimization of reaction parameters can lead to high yields.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Deprotonation of Imidazole | - If using a weaker base like triethylamine, consider switching to a stronger base such as sodium hydride to ensure complete deprotonation.[1][2]- Ensure the base is fresh and has been stored under appropriate conditions to maintain its reactivity. |
| Hydrolysis of Trityl Chloride | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[1] |
| Poor Solubility of Reactants | - Select a solvent in which both imidazole and trityl chloride are sufficiently soluble. DMF is often a good choice for its high polarity.[2] |
| Low Reaction Temperature or Insufficient Reaction Time | - While many protocols run at room temperature, gentle heating might be necessary for less reactive combinations.[3]- Monitor the reaction by TLC to ensure it has gone to completion before work-up. Reaction times can range from several hours to overnight.[1][2] |
Issue 2: Presence of Multiple Spots on TLC (Side Products)
| Possible Cause | Suggested Solution |
| Formation of Triphenylmethanol | - This is a common byproduct resulting from the hydrolysis of trityl chloride. Minimize its formation by strictly using anhydrous conditions.[1] |
| Over-alkylation or Other Side Reactions | - Control the stoichiometry of the reactants carefully. Use a slight excess of the base (around 1.1 equivalents) and an equimolar amount or slight excess of trityl chloride (1.0-1.2 equivalents).[1]- Add the trityl chloride solution slowly to the reaction mixture to maintain better control over the reaction.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Base | Solvent | Reaction Time | Yield (%) | Reference |
| Sodium Hydride (NaH) | DMF | 18 h | 83% | [2] |
| Triethylamine (Et3N) or DIPEA | DMF or DCM | 12-24 h | Not Specified | [1] |
| Tri(1-imidazolyl)phosphine | Chloroform | 2 h (reflux) | 90% | [3] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in DMF[2]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF, add imidazole (1.0 equivalent).
-
Stir the mixture at room temperature.
-
Add trityl chloride (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 18 hours.
-
Pour the reaction mixture onto ice.
-
Filter the resulting solid precipitate and partition it between water and dichloromethane.
-
Separate the organic phase, wash with brine, and dry over sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound.
Protocol 2: General Synthesis using Triethylamine or DIPEA[1]
-
Dissolve imidazole (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
References
Validation & Comparative
A Comparative Guide to N-Protecting Groups for Imidazole: 1-Tritylimidazole vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group for the imidazole ring is a critical decision that can significantly impact the success of a synthetic route. The imidazole moiety, present in the amino acid histidine and numerous pharmaceuticals, often requires protection to prevent undesired side reactions during synthesis. This guide provides an objective comparison of the widely used 1-tritylimidazole with other common N-protecting groups, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
The ideal N-protecting group for imidazole should be easily and selectively introduced in high yield, stable under a variety of reaction conditions, and readily removed in high yield under conditions that do not affect other functional groups in the molecule. This guide focuses on a comparative analysis of three commonly employed protecting groups: the bulky and acid-labile trityl (Trt) group, the versatile tert-butoxycarbonyl (Boc) group, and the robust tosyl (Ts) group.
Comparative Analysis of Imidazole N-Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where one group can be removed selectively in the presence of others.[1] The following table summarizes the key characteristics and performance of the trityl, Boc, and tosyl groups for the N-protection of imidazole.
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Orthogonality & Remarks |
| Trityl (Trt) | Trityl chloride (TrCl), base (e.g., Et3N, DIPEA) in an aprotic solvent (e.g., DCM, DMF).[2] | Stable to basic and neutral conditions, nucleophiles, and some reducing agents.[2] | Mild acidic conditions (e.g., 1-5% TFA in DCM, 80% acetic acid).[2] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) groups. The bulky nature can provide steric hindrance.[2] |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O), with or without a base (e.g., Et3N, DMAP).[3] | Generally stable to basic and neutral conditions.[4] Labile to strong acids.[4] | Strong acidic conditions (e.g., TFA, HCl in dioxane).[5] Can be selectively cleaved under specific basic conditions (e.g., NaBH₄ in EtOH)[6][7] or thermally.[5] | Orthogonal to hydrogenation-labile groups. Cleavage under specific basic conditions allows for orthogonality with some acid-labile groups.[6] |
| Tosyl (Ts) | Tosyl chloride (TsCl), base (e.g., pyridine, Et₃N). | Stable to acidic conditions and many oxidizing and reducing agents. | Reductive cleavage (e.g., Na/NH₃, SmI₂), or strong acid (e.g., HBr/AcOH). | Orthogonal to acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) groups. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following section provides representative protocols for the introduction and removal of the trityl, Boc, and tosyl groups on the imidazole nitrogen.
This compound
Protection of Imidazole with Trityl Chloride:
-
Materials: Imidazole, Trityl Chloride (TrCl), Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Add Et₃N or DIPEA (1.1-1.5 eq) to the solution.
-
Slowly add a solution of TrCl (1.0-1.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[2]
-
Deprotection of this compound:
-
Materials: this compound derivative, Trifluoroacetic Acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the this compound derivative in DCM.
-
Add a solution of 1-5% (v/v) TFA in DCM to the reaction mixture.
-
Stir at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as necessary.[2]
-
N-Boc-Imidazole
Protection of Imidazole with (Boc)₂O:
-
Materials: Imidazole, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM) or Acetonitrile.
-
Procedure:
-
To a solution of imidazole (1.0 eq) in DCM or acetonitrile, add (Boc)₂O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield N-Boc-imidazole as a white solid.[3]
-
Deprotection of N-Boc-Imidazole under Basic Conditions:
-
Materials: N-Boc-imidazole derivative, Sodium borohydride (NaBH₄), Ethanol (95% or dry).
-
Procedure:
-
Dissolve the N-Boc-imidazole derivative in ethanol.
-
Add NaBH₄ (1.5-3.0 eq) in portions at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC (typically 1-3 hours).
-
Quench the reaction by the dropwise addition of 3N HCl at 0 °C until gas evolution ceases.
-
Evaporate the organic solvent and work up the product. This method demonstrates high selectivity for the deprotection of N-Boc on imidazoles over N-Boc on primary amines.[5][6][7]
-
N-Tosyl-Imidazole
Protection of Imidazole with Tosyl Chloride:
-
Materials: Imidazole, p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve imidazole (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine or Et₃N (1.1 eq).
-
Add TsCl (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Deprotection of N-Tosyl-Imidazole:
-
Materials: N-Tosyl-imidazole derivative, Magnesium powder, Anhydrous Methanol.
-
Procedure:
-
To a solution of the N-tosyl-imidazole derivative in anhydrous methanol, add magnesium powder (excess).
-
Stir the suspension at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove excess magnesium.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected imidazole.
-
Visualization of Concepts
To further clarify the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the protection and deprotection of an imidazole nitrogen.
Caption: Logical flow of an orthogonal protection strategy using Trityl and Fmoc groups.
Conclusion
The selection of an N-protecting group for imidazole is a critical parameter in the design of complex synthetic routes. The trityl group stands out for its robustness under basic and neutral conditions and its facile removal with mild acid, making it an excellent choice for orthogonal strategies involving base-labile protecting groups. The Boc group offers versatility, with its well-established acid lability and the option for selective removal under specific basic conditions, providing an alternative orthogonal approach. The tosyl group provides high stability to a broad range of conditions, particularly acidic environments, and its removal under reductive or strong acid conditions offers another layer of orthogonality.
By carefully considering the stability, cleavage conditions, and orthogonality summarized in this guide, researchers can make informed decisions to optimize their synthetic strategies, leading to improved yields and purity in the synthesis of complex molecules and pharmaceutical agents.
References
A Comparative Analysis of Steric Effects: Trityl vs. Other Bulky Groups
In the landscape of organic chemistry and drug development, the deliberate use of sterically demanding functional groups is a cornerstone of molecular design. These bulky moieties can dictate reaction selectivity, shield reactive centers, and influence molecular conformation, thereby playing a pivotal role in the synthesis of complex molecules and the modulation of biological activity. Among the most utilized bulky groups, the trityl (triphenylmethyl, Trt) group is renowned for its significant steric presence. This guide provides an objective, data-supported comparison of the steric effects of the trityl group versus other commonly employed bulky groups: tert-butyl (t-Bu), 1-adamantyl (Ad), and triisopropylsilyl (TIPS).
Quantitative Comparison of Steric Parameters
| Parameter | Trityl (Trt) | tert-Butyl (t-Bu) | 1-Adamantyl (Ad) | Triisopropylsilyl (TIPS) |
| Taft Steric Parameter (E_s) | Not determined | -2.78[1] | Not determined | Not determined |
| A-Value (kcal/mol) | Too large to be reliably measured | 4.9[2] | Not readily available | ~2.15 (proxy using isopropyl)[2] |
| Relative Solvolysis Rate (R-Br) | - | 1000[3][4] | 1[3][4] | - |
Note: The Taft E_s value for tert-butyl is significantly negative, indicating substantial steric hindrance to the approach of a nucleophile. While E_s values for trityl, adamantyl, and TIPS are not commonly cited, their structures suggest they would also have large negative values. The A-value for tert-butyl is one of the largest commonly reported, highlighting its strong preference for the equatorial position in a cyclohexane ring to avoid steric strain. The relative solvolysis rate of tert-butyl bromide is approximately 1000 times faster than that of 1-bromoadamantane, a difference attributed to the increased stability of the planar tert-butyl carbocation intermediate compared to the rigid, non-planar bridgehead adamantyl carbocation.[3][4]
Logical Relationship of Steric Hindrance
The steric bulk of these groups generally follows the order: tert-butyl < adamantyl ≈ triisopropylsilyl < trityl. This can be visualized as a logical progression of increasing spatial demand around a central atom.
References
Spectroscopic analysis (NMR, MS) for confirming 1-Tritylimidazole structure.
A Comparative Guide to NMR and MS Data
In the structural elucidation of synthesized organic compounds, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for researchers and drug development professionals. This guide provides a comparative analysis of the spectroscopic data for 1-Tritylimidazole, a key building block in organic synthesis, against the simpler analogue, 1-methylimidazole. The inclusion of detailed experimental data and protocols aims to offer a clear framework for the structural confirmation of this compound.
Comparison of Spectroscopic Data
The structural differences between this compound and 1-methylimidazole are clearly reflected in their respective NMR and MS spectra. The bulky trityl group in this compound significantly influences the chemical shifts of the imidazole ring protons and introduces a characteristic fragmentation pattern in its mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The comparison of ¹H and ¹³C NMR data for this compound and 1-methylimidazole highlights the impact of the trityl substituent.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Imidazole H-2 | ~7.58 (predicted) | s |
| Imidazole H-4 | ~7.10 (predicted) | t | |
| Imidazole H-5 | ~6.88 (predicted) | t | |
| Trityl Phenyl-H (ortho) | 7.33 | m | |
| Trityl Phenyl-H (meta, para) | 7.14 | m | |
| 1-Methylimidazole | Imidazole H-2 | 7.48 | s |
| Imidazole H-4 | 6.93 | t | |
| Imidazole H-5 | 6.83 | t | |
| Methyl H | 3.63 | s |
Note: Predicted values for this compound are based on computational models due to the limited availability of fully assigned experimental spectra in the literature. Experimental data is presented where available.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Imidazole C-2 | ~137.5 (predicted) |
| Imidazole C-4 | ~129.8 (predicted) | |
| Imidazole C-5 | ~121.5 (predicted) | |
| Trityl Quaternary C | ~75.0 (predicted) | |
| Trityl Phenyl C | ~142.8, 129.8, 128.2, 128.0 (predicted) | |
| 1-Methylimidazole | Imidazole C-2 | 137.8 |
| Imidazole C-4 | 129.5 | |
| Imidazole C-5 | 121.3 | |
| Methyl C | 33.2 |
Note: Predicted values for this compound are based on computational models.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and structural features.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Neutral Loss |
| This compound | 311 [M+H]⁺ | 243 [M - C₆H₅]⁺ (loss of a phenyl group), 165 [C(C₆H₅)₃]⁺ (trityl cation) |
| 1-Methylimidazole | 82 [M]⁺ | 81 [M-H]⁺, 55 [M-HCN]⁺, 54 [M-H-HCN]⁺, 42 [C₂H₄N]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer. For Electron Ionization (EI), the sample is introduced via a direct insertion probe or a gas chromatograph.
Instrument Parameters (Typical for ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (N₂): Flow rate of 5-10 L/min
-
Gas Temperature: 300-350 °C
-
Mass Range: m/z 50-1000
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.
Caption: Workflow for the structural confirmation of this compound.
This guide demonstrates that a combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and definitive method for confirming the structure of this compound. The comparison with 1-methylimidazole serves to highlight the specific spectral features introduced by the trityl group, reinforcing the structural assignment.
A Comparative Guide to HPLC Methods for Purity Assessment of 1-Tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis and development of pharmaceutical intermediates like 1-Tritylimidazole. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This guide provides a comparative overview of two robust HPLC methods for assessing the purity of this compound: a Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The selection of the optimal method depends on the specific impurities that need to be resolved and the desired analytical throughput.
While specific validated methods for this compound are not abundantly available in public literature, the following protocols are based on established principles for the analysis of related imidazole-containing compounds and represent two effective and distinct chromatographic approaches.
Comparative Analysis of HPLC Methods
The following table summarizes the key performance parameters and conditions for the two proposed HPLC methods for this compound purity analysis.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on polarity and partitioning into a water-enriched layer. |
| Stationary Phase | C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm | Silica, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Acetic Acid in Water |
| Gradient Elution | 70% B to 95% B over 15 minutes | 5% B to 20% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Elution Order | Less polar impurities elute first, followed by this compound. | More polar impurities elute first, followed by this compound. |
| Primary Application | General purity assessment and separation of non-polar to moderately polar impurities. | Separation of polar impurities and as an orthogonal method to RP-HPLC. |
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is designed for the routine purity analysis of this compound and is effective for separating impurities with different degrees of hydrophobicity.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98%)
2. Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water in a volumetric flask.
3. Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water in a volumetric flask.
4. Chromatographic Conditions:
-
Column: C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 70 15.0 95 20.0 95 20.1 70 | 25.0 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
The HILIC method provides an alternative selectivity to RP-HPLC and is particularly useful for resolving polar impurities that may not be well-retained or separated by reversed-phase chromatography.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Acetic Acid (Glacial, ≥99.5%)
2. Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a 90:10 (v/v) mixture of Acetonitrile and Water in a volumetric flask.
3. Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 90:10 (v/v) mixture of Acetonitrile and Water in a volumetric flask.
4. Chromatographic Conditions:
-
Column: Silica, 5 µm, 250 x 4.6 mm
-
Mobile Phase A: 0.1% Acetic Acid in Acetonitrile
-
Mobile Phase B: 0.1% Acetic Acid in Water
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 20 20.0 20 20.1 5 | 25.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.
Workflow for HPLC Method Comparison
The following diagram illustrates the logical workflow for selecting and applying an appropriate HPLC method for the purity assessment of this compound.
Caption: Workflow for comparing RP-HPLC and HILIC methods for this compound analysis.
Unraveling the Reaction Pathway of 1-Tritylimidazole: A DFT-Validated Mechanistic Comparison
A deep dive into the nucleophilic substitution reaction for the synthesis of 1-Tritylimidazole reveals a fascinating interplay of sterics and electronics, strongly favoring an S(_N)1 mechanism. This guide provides a comparative analysis, supported by Density Functional Theory (DFT) calculations from analogous systems, to elucidate the preferred reaction pathway and contrasts it with the S(_N)2 mechanism typically observed in the N-alkylation of imidazoles with less bulky electrophiles.
The synthesis of this compound, a crucial building block in organic synthesis and medicinal chemistry, is most commonly achieved through the N-alkylation of imidazole with trityl chloride. The reaction's mechanism, however, is not explicitly detailed in many standard protocols. Through a comprehensive analysis of the structural features of the reactants and drawing parallels with established computational studies on related N-heterocycle alkylations, we can confidently propose and validate a dissociative S(_N)1 pathway.
The Favored Path: A Stepwise S(_N)1 Mechanism
The N-tritylation of imidazole is postulated to proceed via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This pathway is characterized by a two-step process involving the formation of a carbocation intermediate. The primary driving force for this mechanism is the exceptional stability of the triphenylmethyl (trityl) cation. The three phenyl rings effectively delocalize the positive charge through resonance, significantly lowering the activation energy for the first, rate-determining step: the dissociation of trityl chloride.
Once the stable trityl cation is formed, it is readily attacked by the nucleophilic nitrogen of the imidazole ring to yield the final product, this compound. The overall reaction is typically facilitated by a non-nucleophilic base, which deprotonates the imidazole, enhancing its nucleophilicity.
The Road Not Taken: A Concerted S(_N)2 Alternative
In contrast, the N-alkylation of imidazole with less sterically hindered alkyl halides, such as methyl iodide, is known to proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
For the N-tritylation of imidazole, an S(_N)2 pathway is highly disfavored due to the immense steric hindrance presented by the three bulky phenyl groups of the trityl chloride. A backside attack by the imidazole nucleophile is sterically impossible.
Comparative Analysis: S(_N)1 vs. S(_N)2 for N-Alkylation of Imidazole
To provide a clearer, data-driven comparison, the following table summarizes the key distinctions between the proposed S(_N)1 mechanism for this compound synthesis and a typical S(_N)2 N-alkylation of imidazole, with quantitative data extrapolated from relevant DFT studies on analogous systems.
| Feature | S(_N)1 Mechanism (this compound) | S(_N)2 Mechanism (e.g., 1-Methylimidazole) |
| Rate Law | Rate = k[Trityl Chloride] | Rate = k[Imidazole][Alkyl Halide] |
| Mechanism | Two steps, formation of carbocation intermediate | One step, concerted reaction |
| Intermediate | Stable triphenylmethyl carbocation | No intermediate, only a transition state |
| Stereochemistry | Racemization (if chiral center were present) | Inversion of configuration |
| Substrate Structure | Favored by bulky, tertiary substrates | Favored by unhindered, methyl/primary substrates |
| Nucleophile | Weak nucleophile is sufficient | Requires a strong nucleophile |
| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents |
| Activation Energy (Ea) | Lower due to stable carbocation | Higher due to steric hindrance in transition state |
Experimental Protocols
Synthesis of this compound (S(_N)1 Pathway)
Materials:
-
Imidazole
-
Trityl chloride
-
Triethylamine (Et(_3)N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous DMF.
-
To this solution, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold deionized water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water and then with cold diethyl ether.
-
Dry the solid product under vacuum to yield this compound.
Synthesis of 1-Methylimidazole (S(_N)2 Pathway)
Materials:
-
Imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Iodomethane (CH(_3)I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of imidazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add iodomethane (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-methylimidazole.
Visualizing the Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed S(_N)1 and S(_N)2 reaction pathways for the N-alkylation of imidazole.
Caption: Proposed S(_N)1 reaction pathway for the synthesis of this compound.
Caption: S(_N)2 reaction pathway for the N-methylation of imidazole.
A Comparative Guide to the Efficacy of 1-Tritylimidazole-Derived Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 1-Tritylimidazole-derived compounds as antifungal agents. The information is compiled from various studies to offer a clear, objective overview of their performance, supported by experimental data. This document is intended to aid researchers in understanding the structure-activity relationships of these compounds and to guide future drug development efforts.
Introduction to this compound Antifungals
This compound derivatives are a class of azole antifungal agents characterized by a central imidazole ring linked to a triphenylmethyl (trityl) group. Clotrimazole is the most well-known member of this family and serves as a benchmark for the development of new analogues.[1] These compounds exert their antifungal effect by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway, leading to cell growth arrest and death.[2] The bulky trityl group plays a significant role in the molecule's interaction with the active site of the target enzyme. Modifications to the trityl and imidazole moieties have been explored to enhance antifungal potency, broaden the spectrum of activity, and overcome drug resistance.[3]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for this compound derivatives, like other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.
By binding to the heme iron atom in the active site of CYP51, this compound compounds block the demethylation of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its normal function, increases permeability, and inhibits fungal growth and replication.[2]
References
- 1. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity investigation of a novel clotrimazole derivative | Mongolian Journal of Chemistry [mongoliajol.info]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of 1-Tritylimidazole Derivatives
For researchers, scientists, and drug development professionals engaged in the structural analysis of small molecules, X-ray crystallography stands as the definitive method for elucidating three-dimensional atomic arrangements. This guide provides a comparative overview of the crystallographic data of select 1-tritylimidazole derivatives, offering insights into the impact of substituent groups on their solid-state structures. Detailed experimental protocols for single-crystal X-ray diffraction are also presented, alongside a logical workflow to guide researchers through the process.
Comparison of Crystallographic Data
The introduction of different substituents onto the imidazole ring of the this compound scaffold can significantly influence the resulting crystal packing and molecular conformation. Below is a summary of key crystallographic parameters for two distinct this compound derivatives, showcasing the precise data obtainable through X-ray diffraction.
| Parameter | 1-Trityl-4-nitroimidazole[1] | Clotrimazole (1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole)[2] |
| Chemical Formula | C₂₂H₁₇N₃O₂ | C₂₂H₁₇ClN₂ |
| Molecular Weight | 355.40 g/mol | 344.84 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P 1 |
| Unit Cell Dimensions | a = 9.830(2) Åb = 9.239(2) Åc = 19.654(2) Åβ = 96.11(1)° | a = 8.776(1) Åb = 10.571(2) Åc = 10.622(3) Åα = 114.08(2)°β = 96.87(2)°γ = 97.61(2)° |
| Volume (ų) | 1775(1) | 875.2(2) |
| Z (Molecules/Unit Cell) | 4 | 2 |
Experimental Protocols
The definitive structural determination of this compound derivatives by single-crystal X-ray crystallography involves a systematic, multi-step process. The following is a generalized methodology.
Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis. Common techniques for growing crystals of this compound derivatives include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
A thorough screening of various solvents and crystallization conditions is often necessary to obtain crystals of suitable size and quality.
Data Collection
A suitable single crystal is carefully selected and mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data using least-squares methods. This iterative process continues until the calculated and observed diffraction patterns show a close match, resulting in a final, accurate three-dimensional structure.
Visualization of the Crystallography Workflow
The logical progression of an X-ray crystallography experiment, from sample preparation to final structure validation, is depicted in the following diagram.
Workflow for X-ray Crystallography of this compound Derivatives.
References
Comparative Kinetic Analysis of 1-Tritylimidazole in Acylation and Silylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reaction Kinetics of 1-Tritylimidazole and Its Alternatives
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and fine chemical production, the efficiency of catalytic systems is paramount. This compound, a sterically hindered imidazole derivative, is often employed as a catalyst or reagent in key transformations such as acylation and silylation. This guide provides a comparative analysis of the kinetic aspects of reactions involving this compound and its common alternatives, supported by a review of established experimental methodologies. While direct side-by-side kinetic data for this compound is not extensively available in the public domain, this guide extrapolates from the broader understanding of imidazole catalysis to offer insights into its expected performance.
Performance Comparison: this compound vs. Alternatives
The catalytic activity of N-substituted imidazoles in reactions like acylation is a subject of considerable interest. While specific rate constants for this compound are not readily found in published literature, we can infer its kinetic behavior relative to less sterically hindered imidazoles and other common catalysts like 4-(Dimethylamino)pyridine (DMAP).
Table 1: Qualitative Comparison of Catalytic Performance in Acylation Reactions
| Catalyst/Reagent | Expected Relative Rate | Key Characteristics |
| This compound | Moderate | The bulky trityl group offers steric protection, which can enhance selectivity in certain reactions. However, this same steric hindrance is expected to reduce the nucleophilicity of the imidazole nitrogen, leading to a slower reaction rate compared to less hindered analogues. |
| Imidazole | High | As a parent compound, imidazole is a highly effective nucleophilic catalyst in acylation reactions.[1] |
| N-Methylimidazole | High | The methyl group provides a slight increase in basicity compared to imidazole, often leading to comparable or slightly enhanced catalytic activity in acylations. |
| 4-(Dimethylamino)pyridine (DMAP) | Very High | DMAP is widely recognized as a superior acylation catalyst due to the resonance stabilization of the N-acylpyridinium intermediate, making it a more potent acyl transfer agent. |
Table 2: Qualitative Comparison of Reagent/Catalyst Performance in Silylation Reactions
| Reagent/Catalyst | Expected Relative Rate | Key Characteristics |
| This compound | Moderate to Low | The steric bulk of the trityl group would likely impede the formation of the silylimidazolium intermediate, a key step in many silylation reactions. |
| Imidazole | High | Imidazole is a commonly used and effective catalyst for the silylation of alcohols, proceeding through a reactive silylimidazolium species. |
| Triethylamine (TEA) | Moderate | Often used as a stoichiometric base to neutralize the acid byproduct, TEA can also act as a catalyst, though it is generally less effective than imidazole or DMAP. |
| 4-(Dimethylamino)pyridine (DMAP) | Very High | Similar to acylation, DMAP can act as a highly effective nucleophilic catalyst in silylation reactions. |
Experimental Protocols for Kinetic Studies
To facilitate further research and direct comparison, this section outlines detailed methodologies for conducting kinetic studies on reactions involving this compound and its alternatives.
Protocol 1: Kinetic Analysis of Acylation of an Alcohol using in-situ NMR Spectroscopy
This protocol describes the determination of reaction rates for the acylation of a model alcohol (e.g., benzyl alcohol) with an acylating agent (e.g., acetic anhydride) catalyzed by this compound or an alternative catalyst.
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
This compound (or alternative catalyst: Imidazole, N-Methylimidazole, DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of benzyl alcohol and the internal standard in the anhydrous deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to establish the initial concentrations of the reactants relative to the internal standard.
-
Reaction Initiation: At time t=0, add a known concentration of the catalyst (e.g., this compound) followed by the acylating agent (acetic anhydride) using a gas-tight syringe. Mix the contents of the NMR tube thoroughly.
-
Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Analysis: Integrate the signals corresponding to the starting material (e.g., the benzylic protons of benzyl alcohol) and the product (e.g., the benzylic protons of benzyl acetate) relative to the integral of the internal standard.
-
Rate Determination: Plot the concentration of the reactant versus time. The initial rate can be determined from the initial slope of this curve. For a pseudo-first-order reaction (if the acylating agent is in large excess), a plot of ln([Reactant]) versus time will yield a straight line with a slope equal to -k_obs.
Visualizing Reaction Pathways
To illustrate the fundamental steps in these catalytic reactions, the following diagrams depict the generally accepted mechanisms.
Caption: Generalized nucleophilic catalysis pathway for acylation.
Caption: Generalized pathway for imidazole-catalyzed silylation.
Conclusion
While a definitive quantitative ranking of this compound's catalytic activity is hampered by a lack of specific kinetic data in the literature, a qualitative assessment based on established principles of organic chemistry suggests that its performance is likely moderated by steric effects. For reactions where high selectivity is paramount and slower reaction rates are acceptable, this compound may offer advantages. However, for applications demanding rapid conversions, less hindered imidazoles or more potent catalysts like DMAP are likely to be superior alternatives. The provided experimental protocols offer a framework for researchers to conduct their own kinetic studies to generate the specific data required for their unique applications and to contribute valuable quantitative insights to this area of catalysis.
References
Side-by-side comparison of different synthetic routes to 1-Tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of various synthetic methodologies for the preparation of 1-Tritylimidazole, a crucial intermediate in pharmaceutical and agrochemical research. The following sections detail the experimental protocols, present quantitative data for easy comparison, and visualize the synthetic pathways.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.
| Route | Reactants | Base/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1A | Imidazole, Triphenylmethyl chloride | Sodium Hydride | DMF | 18 h | Room Temperature | 83% | [1] |
| 1B | Imidazole, Triphenylmethyl chloride | Triethylamine | DMF | 16 h | 0°C to 15°C | 95.6% | [2] |
| 2 | Triphenylmethanol | Tri(1-imidazolyl)phosphine | Chloroform | Not Specified | 0 - 10°C | 83% (after recrystallization) | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1A: From Imidazole and Triphenylmethyl chloride using Sodium Hydride
-
Procedure: To a solution of imidazole (10.0 g, 146.9 mmol) in dimethylformamide (DMF, 200 ml), sodium hydride (60% dispersion in mineral oil, 6.5 g, 161.6 mmol, pre-washed with hexane) is added. Subsequently, triphenylmethyl chloride (41.0 g, 146.9 mmol) is added, and the reaction mixture is stirred at room temperature for 18 hours. The mixture is then poured onto ice. The resulting solid precipitate is filtered off and partitioned between water and dichloromethane. The organic phase is washed with brine, dried over sodium sulphate, and concentrated in vacuo to yield the final product.[1]
-
Yield: 37.8 g (83%)[1]
-
Characterization: ¹H NMR (CDCl₃) δ 7.42-7.03 (m, 1H). MS (ES) m/e 311 [M+H]⁺.[1]
Route 1B: From Imidazole and Triphenylmethyl chloride using Triethylamine
-
Procedure: Imidazole (880 g, 12.9 mol) is dissolved in DMF (12 L) and cooled to below 0°C. Triethylamine (1308 g, 12.9 mol) is then added, and the mixture is kept at this temperature for 30 minutes. A solution of triphenylchloromethane (3605.0 g, 12.9 mol) in DMF (16 L) is added dropwise at 0°C. After the addition is complete, the reaction system is warmed to 15°C and stirred for 16 hours. The reaction mixture is then poured into water, leading to the precipitation of a large amount of solid. The solid is collected by filtration, washed with water, drained, and dried to afford N-trityl imidazole.[2]
-
Yield: 3835.1 g (95.6%)[2]
Route 2: From Triphenylmethanol and Tri(1-imidazolyl)phosphine
-
Procedure: Tri(1-imidazolyl)phosphine (0.99 g, 4.3 mmol) is dissolved in chloroform (30 ml). To this solution, triphenylmethanol (2.50 g, 8.5 mmol) is added dropwise at a temperature of 0 - 10°C. Following the reaction, water is added, and the mixture is extracted with chloroform. The organic extract is washed successively with water and a 10% aqueous potassium carbonate solution, then dried over magnesium sulfate and treated with charcoal. After filtration, the solvent is evaporated to give a crystalline residue. This crude product is washed with isopropyl ether and then recrystallized from acetonitrile to yield pure 1-triphenylmethylimidazole.[3]
-
Yield: 83% (after recrystallization)[3]
-
Melting Point: 220 - 221°C[3]
Synthetic Route Visualizations
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Synthesis of this compound via Route 1A.
Caption: Synthesis of this compound via Route 1B.
Caption: Synthesis of this compound via Route 2.
References
The Strategic Role of 1-Tritylimidazole in Complex Organic Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and drug development, the selective protection and deprotection of reactive functional groups is a cornerstone of success. The imidazole ring, a common motif in a plethora of bioactive molecules, including the amino acid histidine, presents a unique challenge due to its nucleophilic nature. 1-Tritylimidazole, leveraging the bulky and acid-labile trityl (triphenylmethyl) protecting group, has emerged as a vital tool for chemists. This guide provides an objective comparison of this compound with other common imidazole protecting groups, supported by experimental data, detailed protocols, and visualizations to aid researchers in making informed strategic decisions.
Performance Comparison of Imidazole Protecting Groups
The choice of a protecting group is a critical decision that can significantly impact the overall efficiency and yield of a synthetic route. The ideal protecting group should be introduced in high yield, be stable to a wide range of reaction conditions, and be removed selectively in high yield under mild conditions that do not affect other functional groups. Here, we compare the performance of the trityl group with two other widely used protecting groups for imidazole: tert-Butoxycarbonyl (Boc) and 2-(Trimethylsilyl)ethoxymethyl (SEM).
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Trityl chloride (TrCl), Et3N, DMF or DCM, rt, 12-24h | 83-95% | 1-5% TFA in DCM, rt, 1-2h; or 80% Acetic Acid | High | Stable to basic and neutral conditions, bulky, well-established. | Requires strongly acidic conditions for cleavage, which may not be suitable for acid-sensitive substrates. |
| tert-Butoxycarbonyl (Boc) * | (Boc)2O, Et3N, MeOH, rt, overnight; or (Boc)2O, DMAP, CH2Cl2, 25°C, 2-6h | ~95% | NaBH4, EtOH, rt; or TFA | 75-98% (NaBH4) | Can be removed under non-acidic conditions (e.g., with NaBH4), less sterically hindering than Trityl. | Less stable to acidic conditions compared to Trityl. |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, NaH, THF, rt | ~47% (on complex substrate) | TFA, rt; or TBAF | Quantitative (TFA) | Stable to a wide range of conditions including some cross-coupling reactions where Boc is unstable, can be cleaved with fluoride ions. | Introduction may require stronger bases, deprotection with TFA can be slow. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in the laboratory. Below are representative procedures for the protection and deprotection of the imidazole moiety using Trityl, Boc, and SEM groups.
This compound
Protection of Imidazole with Trityl Chloride:
-
Dissolve imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (TrCl) (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.[1]
Deprotection of this compound:
-
Dissolve the N-trityl imidazole derivative in dichloromethane (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the deprotected imidazole derivative by a suitable method.[1]
N-Boc-Imidazole
Protection of Imidazole with Di-tert-butyl dicarbonate ((Boc)2O):
-
To a stirred solution of imidazole (1.0 eq) in methanol (MeOH), add triethylamine (Et3N) (1.0 eq).
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq).
-
Allow the reaction mixture to stir at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a 5% NaHCO3 solution and brine.
-
Dry the organic phase over anhydrous Na2SO4 and concentrate to yield N-Boc-imidazole.
Deprotection of N-Boc-Imidazole:
-
Dissolve the N-Boc protected imidazole derivative in ethanol (EtOH).
-
Add sodium borohydride (NaBH4) (1.5-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the dropwise addition of a 3N HCl solution at 0 °C until gas evolution ceases (pH ~7).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product as necessary.[2]
N-SEM-Imidazole
Protection of Imidazole with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl):
-
To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the imidazole-containing substrate (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Deprotection of N-SEM-Imidazole:
-
Dissolve the SEM-protected imidazole derivative in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. The concentration and reaction time will depend on the substrate.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the deprotected imidazole.[3]
Visualization of a Multi-Step Synthesis and a Relevant Signaling Pathway
The strategic use of protecting groups is best illustrated in the context of a multi-step synthesis. The synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for inflammatory diseases, often involves the construction of a substituted imidazole core.
These inhibitors target the p38 MAP kinase signaling pathway, which plays a crucial role in the inflammatory response. Understanding this pathway is vital for drug development professionals.
Conclusion
The selection of an appropriate protecting group for the imidazole ring is a critical parameter in the successful execution of a multi-step organic synthesis. This compound offers a robust and well-established option, particularly when stability to basic and neutral conditions is required. However, its harsh deprotection conditions necessitate careful consideration of the overall synthetic strategy. Alternatives such as Boc and SEM provide milder deprotection options and can be advantageous in the presence of acid-sensitive functionalities or when specific reaction conditions demand their unique stability profiles. By carefully evaluating the comparative data and protocols presented, researchers can make more informed decisions, leading to optimized synthetic routes and the successful development of novel therapeutics.
References
Safety Operating Guide
Proper Disposal of 1-Tritylimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1-Tritylimidazole, a common intermediate in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on available safety data, this compound is classified as a hazardous substance that requires careful handling.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Code | Precautionary Measures | Required PPE |
| Causes skin irritation | H315 | Wash hands and any exposed skin thoroughly after handling.[1] | Chemical-resistant gloves (e.g., nitrile) |
| Causes serious eye irritation | H319 | Wear protective gloves and eye protection.[1] | Safety glasses with side shields or goggles |
| May cause respiratory irritation | H335 (for similar compounds) | Avoid breathing dust. Use only in a well-ventilated area.[2] | Lab coat, Dust respirator (if dust is generated) |
Note: This information is based on Safety Data Sheets for this compound and structurally similar compounds. Always consult the specific SDS for the product in use.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless their compatibility is known and approved by your institution's Environmental Health & Safety (EHS) department. It is incompatible with strong oxidizing agents and strong acids.[3]
-
-
Waste Collection and Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer in use, arrange for its collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup. The recommended disposal method is to send the contents and container to an approved waste disposal plant.[1][3]
-
Handling of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing:
-
Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.
-
-
Final Disposal of Rinsed Containers:
-
After triple rinsing, the decontaminated container can typically be disposed of as non-hazardous waste. However, always consult your local and institutional regulations for specific guidance on the disposal of decontaminated chemical containers.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Tritylimidazole
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Tritylimidazole, ensuring operational integrity and personnel safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to recommended personal protective equipment (PPE) is mandatory to prevent exposure.
Engineering Controls and Personal Protective Equipment (PPE) Summary
| Control/PPE | Specification | Rationale |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area. Use a chemical fume hood for all procedures.[3][4][5] | To minimize inhalation of dust or vapors. |
| Eyewash & Safety Shower | Must be located in close proximity to the workstation.[1][3] | To provide immediate decontamination in case of accidental exposure. |
| Personal Protective Equipment | ||
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield may be necessary for splash-prone procedures.[3] | To protect eyes from dust particles and splashes. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A full suit may be required for extensive handling.[3] | To prevent skin irritation and absorption. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH (US) or EN 166 (EU) approved respirator with a particulate filter.[1][6] | To prevent respiratory tract irritation from dust inhalation. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling Procedure
-
Preparation : Before handling, ensure that the chemical fume hood is operational and that all required PPE is readily available and inspected for integrity. The work area should be clean and uncluttered.
-
Handling :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents and strong acids.[1]
-
Spill Management : In case of a spill, sweep up the material and shovel it into a suitable container for disposal.[1] Avoid generating dust. Ensure adequate ventilation.
-
Disposal : Dispose of contents and container to an approved waste disposal plant.[1] All chemical waste must be collected in a sealed, airtight, and compatible container, properly labeled as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[3] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes.[3] Seek immediate medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes.[3] Get immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[3][7] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[7] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
